19:0 Lyso PG-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H50NaO9P |
|---|---|
分子量 |
553.7 g/mol |
IUPAC名 |
sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C25H51O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)32-20-24(28)22-34-35(30,31)33-21-23(27)19-26;/h23-24,26-28H,2-22H2,1H3,(H,30,31);/q;+1/p-1/t23?,24-;/m1./s1/i20D2,22D2,24D; |
InChIキー |
OHNXGBLJCAEDLN-ASDXABPFSA-M |
製品の起源 |
United States |
Foundational & Exploratory
what is 19:0 Lyso PG-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 19:0 Lyso PG-d5, a deuterated lysophosphatidylglycerol (B1238068) crucial for accurate and precise quantification in lipidomics research. Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based analyses.
Core Concepts: Understanding this compound
1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, commonly abbreviated as this compound, is a synthetic, deuterated lysophospholipid. The "19:0" designation indicates that the acyl chain attached to the glycerol (B35011) backbone is nonadecanoic acid, a saturated fatty acid with 19 carbon atoms. "Lyso" signifies that one of the two fatty acyl chains typically present in a phospholipid has been removed, in this case, from the sn-2 position. The "-d5" denotes that five hydrogen atoms on the glycerol head group have been replaced with deuterium, a stable isotope of hydrogen. This mass shift allows for its clear differentiation from endogenous, non-deuterated lipids in a mass spectrometer.
As a lysophosphatidylglycerol (LPG), it belongs to a class of signaling molecules involved in various cellular processes. However, the primary application of this deuterated form is not for its biological activity but as an internal standard in analytical chemistry, particularly in the field of lipidomics. The use of a proper internal standard is critical for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and reliability of quantitative lipid analysis.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Full Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 |
| Synonym(s) | 19:0 LPG-d5 |
| CAS Number | 2342575-14-6 |
| Molecular Formula | C25H45D5O9P |
| Molecular Weight | 553.65 g/mol |
| Purity | >99% |
| Storage Temperature | -20°C |
Chemical Structure
The chemical structure of this compound is characterized by a glycerol backbone with a nonadecanoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoglycerol head group at the sn-3 position, where the glycerol moiety of the head group is deuterated.
19:0 Lyso PG-d5: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 19:0 Lyso PG-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5), a deuterated lysophosphatidylglycerol. This document is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled lipid in their studies.
Core Physical and Chemical Properties
This compound is a high-purity, stable isotope-labeled standard essential for accurate quantification of lysophosphatidylglycerols in complex biological matrices using mass spectrometry-based lipidomics. Its physical and chemical characteristics are summarized below.
| Property | Value | Citation(s) |
| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt) | [1] |
| Molecular Formula | C25H45D5NaO9P | [1] |
| Molecular Weight | 553.66 g/mol | [1] |
| Exact Mass | 553.34 Da | [1] |
| CAS Number | 2342575-14-6 | [1] |
| Purity | >99% | [1] |
| Appearance | Typically supplied as a solid or in a solution | |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and DMF.[2] Lysophospholipids are generally insoluble or poorly soluble in water but can form micelles.[3][4][5] | |
| Storage Conditions | -20°C | [1][6] |
| Stability | At least 1 year at -20°C | [1] |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative lipidomics workflows. Below are detailed methodologies for its application.
Lipid Extraction from Plasma
A common application is the quantification of lipids in plasma. The following protocol is a representative method for lipid extraction.
Methodology: Modified Matyash (Methanol/MTBE) Extraction [7]
-
Sample Preparation: To 20 µL of plasma in a glass tube, add 10 µL of a standard mixture containing this compound.
-
Protein Precipitation: Add 225 µL of ice-cold methanol and vortex thoroughly.
-
Lipid Extraction: Add 750 µL of methyl-tert-butyl ether (MTBE) and shake vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex briefly and centrifuge at 1,000 x g for 10 minutes.
-
Collection: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US6610313B2 - Lysophospholipids composition with water solubility - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch26: Lipids [chem.ucalgary.ca]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Sentinel of Accuracy: 19:0 Lyso PG-d5 in Modern Lipidomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. Among the arsenal (B13267) of tools available to researchers, stable isotope-labeled internal standards stand as sentinels of accuracy, correcting for variations inherent in analytical workflows. This technical guide delves into the pivotal role of 19:0 Lysophosphatidylglycerol-d5 (19:0 Lyso PG-d5), a deuterated internal standard, in advancing lipidomics research. We will explore its application, present quantitative data, provide detailed experimental protocols, and visualize its biological context.
The Critical Role of Internal Standards in Lipidomics
Lipidomics workflows, from sample preparation to mass spectrometry analysis, are susceptible to a variety of factors that can introduce variability and impact quantitative accuracy. These include inconsistencies in lipid extraction efficiency, matrix effects during ionization, and fluctuations in instrument performance. Internal standards are compounds added to a sample at a known concentration at the earliest stage of sample preparation. By monitoring the signal of the internal standard alongside the endogenous analytes, researchers can normalize the data and obtain more reliable quantitative results.
This compound is a synthetic lysophosphatidylglycerol (B1238068) (Lyso PG) that is structurally identical to its endogenous counterparts but contains five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This mass shift allows it to be distinguished from endogenous Lyso PGs by mass spectrometry, while its chemical and physical properties ensure it behaves similarly during extraction and analysis. Its odd-chain length (19 carbons) also helps to separate it chromatographically from the more common even-chained endogenous lipids.
Quantitative Data Presentation
This compound is commercially available, often as a component of comprehensive internal standard mixtures. These mixtures are designed to cover a wide range of lipid classes, providing a robust toolkit for quantitative lipidomics. The following tables summarize the composition of two such commercially available mixtures containing this compound.
Table 1: Composition of Avanti Polar Lipids UltimateSPLASH™ ONE Internal Standard Mixture
| Component | Catalog Number | Target Concentration (µg/mL) |
| 15:0 Lyso PG-d5 | 858123 | 25 |
| 17:0 Lyso PG-d5 | 858130 | 50 |
| This compound | 858129 | 25 |
This table presents a subset of the full UltimateSPLASH™ ONE mixture, focusing on the Lyso PG components. The complete mixture contains 69 unique, highly pure lipids across 15 lipid classes.[1]
Table 2: Composition of Avanti Polar Lipids Lyso PG Internal Standard Mixture - UltimateSPLASH™
| Component | Catalog Number | Target Concentration (µg/mL) |
| 15:0 Lyso PG-d5 | 858123 | 25 |
| 17:0 Lyso PG-d5 | 858130 | 50 |
| This compound | 858129 | 25 |
Experimental Protocols
The following sections provide a detailed, synthesized methodology for the quantification of lysophospholipids using this compound as an internal standard. This protocol is based on established methods in the field.
I. Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a widely used method for the extraction of a broad range of lipids from biological samples.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
Internal Standard Mixture (containing this compound)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma), transfer a known volume (e.g., 50 µL) to a glass centrifuge tube.
-
For cell pellets, resuspend in a known volume of water.
-
For tissues, homogenize a known weight in an appropriate buffer.
-
-
Internal Standard Spiking: Add a known amount of the internal standard mixture containing this compound to the sample. The amount should be chosen to yield a signal intensity comparable to the endogenous Lyso PGs of interest.
-
Monophasic Mixture Formation: Add chloroform and methanol to the sample to achieve a final solvent ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water. For a 50 µL aqueous sample, this can be achieved by adding 125 µL of chloroform and 250 µL of methanol.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation:
-
Add 125 µL of chloroform and 125 µL of deionized water to the monophasic mixture.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. You will observe two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
II. LC-MS/MS Analysis
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of lysophospholipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for the separation of lysophospholipids.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lipids of increasing hydrophobicity. A re-equilibration step at the initial conditions is necessary between injections.
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for the analysis of lysophospholipids as they readily form [M-H]⁻ ions.
-
Scan Type: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification. For high-resolution instruments, parallel reaction monitoring (PRM) can be used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target Lyso PG and for this compound. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ions are typically fragments corresponding to the fatty acyl chain or the glycerophosphate headgroup.
-
Example for this compound: The precursor ion would be m/z 531.3. A characteristic product ion would correspond to the 19:0 fatty acyl chain (m/z 297.3).
-
-
Source Parameters: These will need to be optimized for the specific instrument but typically include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for maximal signal intensity.
-
III. Data Processing and Quantification
The data acquired from the LC-MS/MS analysis is processed to quantify the endogenous Lyso PGs.
Procedure:
-
Peak Integration: The chromatographic peaks for each endogenous Lyso PG and for the this compound internal standard are integrated to obtain their respective peak areas. This is typically performed using the software provided with the mass spectrometer.
-
Response Ratio Calculation: For each endogenous Lyso PG, a response ratio is calculated by dividing its peak area by the peak area of the this compound internal standard.
-
Response Ratio = (Peak Area of Endogenous Lyso PG) / (Peak Area of this compound)
-
-
Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the endogenous Lyso PGs and a constant concentration of the this compound internal standard. The response ratios are plotted against the known concentrations of the analytes.
-
Quantification: The concentration of the endogenous Lyso PGs in the biological samples is determined by interpolating their calculated response ratios onto the calibration curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving lysophosphatidylglycerol and a typical experimental workflow.
Caption: Experimental workflow for quantitative lipidomics using this compound.
Caption: Lysophosphatidylglycerol (LPG) signaling through Toll-like Receptor 2 (TLR2).
Conclusion
This compound is an indispensable tool in the field of lipidomics, enabling researchers to achieve the high level of quantitative accuracy required for meaningful biological insights. By serving as a reliable internal standard, it allows for the correction of analytical variability, thereby enhancing the precision and reproducibility of lipid quantification. The detailed protocols and understanding of its application in the context of relevant biological pathways, such as the inflammatory signaling cascade initiated by lysophosphatidylglycerol, empower researchers to confidently explore the complex world of lipids and their roles in health and disease. As lipidomics continues to evolve, the principled use of internal standards like this compound will remain a cornerstone of robust and impactful research.
References
The Role of 19:0 Lyso PG-d5 as an Internal Standard: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of lysophosphatidylglycerols (Lyso PGs) is crucial for understanding cellular signaling, disease pathogenesis, and drug mechanisms. This technical guide provides a comprehensive overview of 19:0 Lyso PG-d5, a deuterated lipid that serves as an essential internal standard for precise and reliable mass spectrometry-based quantification of Lyso PGs.
Core Concepts: The Importance of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices, variability can arise from sample preparation, instrument performance, and matrix effects.[1][2][3] Internal standards are compounds added to samples at a known concentration to normalize for these variations.[2][3] Isotopically labeled internal standards, such as deuterated compounds, are considered the gold standard.[3] This is because their physicochemical properties are nearly identical to their endogenous, non-labeled counterparts.[2][3] This similarity ensures they co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer, allowing for accurate correction of analytical variability.[1][2] this compound, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone, provides a distinct mass shift from its natural analogs, enabling its use as an ideal internal standard for the quantification of various Lyso PG species.[4]
Physicochemical Properties of this compound
The utility of this compound as an internal standard is grounded in its specific chemical and physical characteristics. A summary of these properties is provided in the table below.
| Property | Value |
| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)[5][6] |
| Molecular Formula | C25H45D5NaO9P[5] |
| Molecular Weight | 553.66 g/mol [5] |
| Exact Mass | 553.34[5] |
| Purity | >99%[5][6] |
| Storage Temperature | -20°C[5] |
| Physical Form | Solution[6] |
Mass Spectrometry Parameters for this compound
Accurate detection and quantification of this compound require optimized mass spectrometry parameters. The following table summarizes typical parameters used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These parameters may require further optimization based on the specific instrumentation and analytical goals.
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7][8] |
| Precursor Ion (m/z) | Varies based on adduct, e.g., [M-H]⁻ |
| Product Ions (m/z) | Fragmentation of the head group and fatty acid chain |
| Collision Energy | Optimized for specific transitions |
| Sheath Gas Flow Rate | 40 a.u.[7] |
| Auxiliary Gas Flow Rate | 10 L/min[7] |
| Spray Voltage | -2.5 kV (Negative Ion Mode)[7] |
| Ion Transfer Tube Temperature | 300 °C[7] |
Experimental Protocol: Quantification of Lyso PGs using this compound
This section outlines a generalized protocol for the quantification of Lyso PGs in biological samples using this compound as an internal standard.
1. Materials and Reagents:
-
This compound internal standard solution (e.g., from Avanti Polar Lipids)[5][9]
-
Organic solvents (e.g., methanol, isopropanol, acetonitrile, chloroform, methyl-tert-butyl ether) of LC-MS grade[7][10]
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) for mobile phase preparation[7][11]
-
Biological samples (e.g., plasma, tissue homogenates)[10]
2. Sample Preparation and Lipid Extraction:
-
Thaw biological samples on ice.
-
Spike the samples with a known amount of this compound internal standard solution. The concentration should be chosen to be within the linear range of the calibration curve and comparable to the expected endogenous Lyso PG levels.
-
Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, or a single-step extraction with 2-propanol.[8][10]
-
After extraction, the lipid-containing organic phase is collected and dried under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
Use a suitable liquid chromatography column for lipid separation, such as a C18 or C30 reversed-phase column or a HILIC column.[7][11]
-
Establish a gradient elution program with mobile phases appropriate for lipid separation (e.g., acetonitrile/water and isopropanol/acetonitrile/water with ammonium formate).[7]
-
Set up the mass spectrometer with the optimized parameters for detecting this compound and the target endogenous Lyso PGs. This typically involves setting up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) transitions.
-
Inject the reconstituted samples and acquire data.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous Lyso PGs and the this compound internal standard.
-
Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard).
-
Generate a calibration curve using known concentrations of non-labeled Lyso PG standards spiked with the same amount of this compound.
-
Determine the concentration of the endogenous Lyso PGs in the samples by interpolating their response ratios on the calibration curve.
Visualizing Workflows and Pathways
To further clarify the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway involving lysophospholipids.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. lipidmaps.org [lipidmaps.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound, Avanti, 2342575-14-6, 858129L, Sigma-Aldrich [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 19:0 Lyso PG-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 19:0 Lyso PG-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)), a crucial internal standard for lipidomic research. Given the proprietary nature of the exact synthesis of commercially available standards, this document outlines a representative chemoenzymatic methodology based on established principles in lipid chemistry. Furthermore, it details the analytical techniques required to verify its structure and quantify its isotopic purity.
Introduction to this compound
Lysophosphatidylglycerols (LPGs) are a class of lysophospholipids that play significant roles in various biological processes. The deuterated synthetic analogue, this compound, serves as an invaluable internal standard in mass spectrometry-based lipidomics. The incorporation of five deuterium (B1214612) atoms onto the glycerol (B35011) backbone provides a distinct mass shift, enabling accurate quantification of endogenous lysophosphatidylglycerols in complex biological samples. The long-chain saturated 19:0 acyl group ensures that it does not co-elute with most common, naturally occurring lysophospholipid species.
Representative Synthesis of this compound
The synthesis of this compound with deuterium atoms on the glycerol backbone requires a multi-step chemoenzymatic approach. This method leverages the specificity of enzymes for regioselective reactions and chemical methods for the construction of the deuterated core and subsequent acylation and phosphorylation.
Synthesis of Deuterated Glycerol Backbone
The synthesis begins with a deuterated glycerol precursor. A common starting material is commercially available glycerol-d5. This precursor is then chemically protected to allow for regioselective modifications.
Chemoenzymatic Assembly of the Phospholipid
A plausible synthetic route involves the following key steps, as illustrated in the workflow diagram below:
-
Protection of Deuterated Glycerol: The primary and secondary hydroxyl groups of glycerol-d5 are protected, leaving one primary hydroxyl group available for subsequent reactions.
-
Phosphorylation: The free hydroxyl group is phosphorylated to introduce the phosphate (B84403) moiety.
-
Glycerol Head Group Addition: The phosphate group is then coupled with a protected glycerol molecule to form the phosphatidylglycerol head group.
-
Acylation: A lipase (B570770) is used for the regioselective acylation of the deuterated glycerol backbone at the sn-1 position with nonadecanoic acid (19:0). This enzymatic step ensures the correct stereochemistry.
-
Selective Deacylation (if starting from a diacyl precursor): An alternative chemoenzymatic approach involves starting with a diacyl-phosphatidylglycerol-d5 precursor. Phospholipase A2 is then used to selectively hydrolyze the fatty acid at the sn-2 position, yielding the desired 1-acyl-lysophospholipid.[1]
-
Deprotection and Purification: Finally, any protecting groups are removed, and the final product is purified using chromatographic techniques to yield this compound.
A variety of chemical and enzymatic routes have been reported in the literature for the synthesis of lysophospholipids.[1] These include the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes like phospholipases, the coupling of enzymatic processes with chemical transformations, and the complete chemical synthesis starting from glycerol or its derivatives.[1]
Isotopic Purity Analysis
The utility of this compound as an internal standard is critically dependent on its isotopic purity. This is determined by assessing the isotopic enrichment and the distribution of different isotopologues. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is employed to determine the isotopic distribution and confirm the elemental composition of the synthesized lipid.
Experimental Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as a mixture of dichloromethane (B109758) and methanol. This is further diluted to an appropriate concentration for MS analysis.
-
LC-MS Analysis: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). Chromatographic separation ensures that the analyte is free from any co-eluting impurities.
-
Data Acquisition: Mass spectra are acquired in full scan mode with high resolution to resolve the isotopic peaks of the molecular ion.
-
Data Analysis: The relative abundance of each isotopologue (d0 to d5) is determined by integrating the peak area of its corresponding extracted ion chromatogram. The isotopic purity is then calculated based on the abundance of the d5 species relative to the sum of all isotopologues. It is important to distinguish between isotopic enrichment at a specific labeled position and the species abundance of the fully deuterated molecule.[2]
Data Presentation:
| Isotopologue | Theoretical Mass (m/z) | Measured Mass (m/z) | Relative Abundance (%) |
| d0 | 548.37 | 548.3711 | < 0.1 |
| d1 | 549.38 | 549.3774 | 0.2 |
| d2 | 550.38 | 550.3837 | 0.5 |
| d3 | 551.39 | 551.3900 | 1.2 |
| d4 | 552.39 | 552.3963 | 3.0 |
| d5 | 553.40 | 553.4026 | > 95.0 |
Table 1: Representative HR-MS data for the determination of isotopic purity of this compound. The data shown are for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for confirming the structure of phospholipids (B1166683) and assessing their chemical purity.
Experimental Protocol:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent mixture suitable for lipid analysis (e.g., CDCl₃/MeOD/D₂O).
-
¹H NMR: While the deuteration of the glycerol backbone will result in the absence of certain signals, ¹H NMR is still useful for confirming the presence and structure of the nonadecanoyl acyl chain and the non-deuterated glycerol of the headgroup.
-
³¹P NMR: This is a highly specific method for analyzing phospholipids. A single peak in the ³¹P NMR spectrum is indicative of a pure phospholipid species. The chemical shift of this peak is characteristic of the phosphoglycerol head group. For lysophospholipids, the absence of a fatty acid moiety at the sn-2 position can cause a downfield shift in the ³¹P signal compared to the diacyl counterpart.
-
Data Analysis: The spectra are analyzed for the expected chemical shifts and the absence of impurity signals. The purity can be quantified by integrating the signal of interest relative to a known internal standard.
Data Presentation:
| Nucleus | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Assignment |
| ³¹P | ~1.0 - 2.0 | 1.5 | Phosphodiester of PG |
| ¹H | 0.88 (t) | 0.88 | -CH₃ of acyl chain |
| ¹H | 1.25 (m) | 1.25 | -(CH₂)n- of acyl chain |
| ¹H | 2.30 (t) | 2.30 | -CH₂-COO- of acyl chain |
| ¹H | ~3.5-4.5 (m) | ~3.5-4.5 | Protons on non-deuterated glycerol headgroup and sn-1 of deuterated backbone |
Table 2: Representative NMR data for the structural confirmation of this compound. Chemical shifts are illustrative and can vary based on solvent and experimental conditions.
Application in Lipidomics
This compound is primarily used as an internal standard for the quantification of lysophosphatidylglycerols in biological matrices such as plasma, tissues, and cell extracts. Its use corrects for variations in sample extraction, processing, and instrument response, thereby enabling accurate and reproducible quantification.
There are no well-defined signaling pathways specifically involving the synthetic this compound. However, endogenous lysophosphatidylglycerols, which this standard helps to quantify, are involved in various cellular processes.
Conclusion
The synthesis of high-purity this compound is a complex process that relies on a combination of chemical and enzymatic methods to achieve the desired structure and isotopic labeling. Rigorous analytical characterization using HR-MS and NMR is essential to confirm its identity and quantify its isotopic and chemical purity. As a reliable internal standard, this compound is an indispensable tool for researchers in the field of lipidomics, facilitating the accurate measurement of a class of biologically important lipids.
References
Commercial Availability and Technical Guide for 19:0 Lyso PG-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical applications of 19:0 Lyso PG-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5). This deuterated lysophosphatidylglycerol (B1238068) is a high-purity internal standard crucial for accurate quantification in mass spectrometry-based lipidomics.
Commercial Availability and Suppliers
This compound is readily available from several reputable suppliers specializing in high-purity lipids for research. The primary manufacturer is Avanti Polar Lipids , with global distribution handled by Sigma-Aldrich (a subsidiary of Merck KGaA, Darmstadt, Germany) for customers outside of the United States.[1][2] Other suppliers include MedChemExpress and KKL Med Inc.
This internal standard is typically sold as a solution at a concentration of 1 mg/mL in a chloroform:methanol (2:1, v/v) or similar organic solvent mixture and is shipped on dry ice to maintain its integrity.[3] It is recommended to store the product at -20°C.[1]
Quantitative Data Summary
The following table summarizes the key quantitative and technical specifications for this compound.
| Parameter | Value | Source |
| Product Name | This compound | Avanti Polar Lipids |
| Synonym | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 | Avanti Polar Lipids |
| Product Number | 858129L | Avanti Polar Lipids |
| CAS Number | 2342575-14-6 | [1] |
| Molecular Formula | C₂₅H₄₅D₅NaO₉P | [1] |
| Molecular Weight | 553.65 g/mol | [1] |
| Purity | >99% | [1] |
| Physical State | Solution (1 mg/mL) | [3] |
| Storage Temperature | -20°C | [1] |
Role in Lipidomics and Principle of Isotope Dilution
This compound serves as an internal standard for the accurate quantification of lysophosphatidylglycerols and other lipid species in complex biological samples using mass spectrometry. The principle behind its use is isotope dilution, a highly accurate method for quantitative analysis.
A known amount of the deuterated standard (this compound) is added to a biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to lipid extraction, separation, and detection. Because the deuterated standard is chemically identical to its non-deuterated counterpart, it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a precise quantification of the endogenous lipid can be achieved.
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following represents a comprehensive methodology compiled from established lipidomics workflows.
Preparation of Internal Standard Stock Solution
-
Obtain the Standard: Procure this compound (e.g., Avanti Polar Lipids, #858129L) supplied as a 1 mg/mL solution.
-
Prepare a Working Solution: Based on the expected concentration of endogenous lysophosphatidylglycerols in your sample, prepare a working solution by diluting the stock solution with a suitable solvent such as chloroform:methanol (2:1, v/v) or isopropanol. A common concentration for a Lyso PG internal standard mixture is 25 µg/mL.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw a known volume of plasma (e.g., 50 µL) on ice.
-
Spiking with Internal Standard: Add a precise volume of the this compound working solution to the plasma sample. The amount added should be sufficient to produce a strong signal in the mass spectrometer without saturating the detector.
-
Solvent Addition: Add 20 volumes of a cold chloroform:methanol (2:1, v/v) solution to the sample (e.g., 1 mL for a 50 µL plasma sample).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
LC-MS/MS Analysis
The following are general parameters for the analysis of lysophospholipids. Instrument-specific optimization is recommended.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating lysophospholipids.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its sensitivity and specificity.
-
MRM Transition: While the exact transition for this compound should be optimized on the specific instrument, a plausible transition would be based on its precursor ion (m/z 552.4 for the deprotonated molecule) and a characteristic fragment ion (e.g., the nonadecanoic acid fragment, m/z 297.3).
-
Experimental Workflow Visualization
The following diagram illustrates a typical lipidomics workflow incorporating an internal standard like this compound.
References
Decoding the Certificate of Analysis for 19:0 Lyso PG-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals working in the field of lipidomics and related disciplines, understanding the quality and characteristics of analytical standards is paramount. The Certificate of Analysis (CoA) for a deuterated lipid standard like 19:0 Lysophosphatidylglycerol-d5 (19:0 Lyso PG-d5) provides critical data on its identity, purity, and concentration. This in-depth technical guide explains the key components of a typical CoA for this compound and provides the necessary context for its effective use in experimental workflows.
Data Presentation: Quantitative Analysis of this compound
A Certificate of Analysis for this compound provides essential quantitative data that assures the user of the product's quality and suitability for use as an internal standard in mass spectrometry-based lipidomics. The following tables summarize the typical chemical and physical properties, as well as analytical specifications, found on a CoA for this deuterated lysophospholipid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt |
| Molecular Formula | C₂₅H₄₅D₅NaO₉P |
| Exact Mass | 553.3404 Da[1] |
| Molecular Weight | 553.65 g/mol [2] |
| Physical Form | Solution in a specified solvent (e.g., 1:1 Dichloromethane:Methanol)[1] |
| Storage Temperature | -20°C[2] |
| CAS Number | 2342575-14-6[2] |
Table 2: Analytical Specifications for this compound
| Analysis | Specification | Method |
| Purity | >99% | Thin Layer Chromatography (TLC)[2] |
| Identity Confirmation | Conforms to structure | Mass Spectrometry (MS) |
| Concentration | Typically 1 mg/mL or as specified in a mixture (e.g., 25 µg/mL)[1][2] | Gravimetric analysis and/or Quantitative Nuclear Magnetic Resonance (qNMR)[1] |
| Deuterium Incorporation | ≥98% | Mass Spectrometry (MS) |
Biological Context: The Role of Lysophosphatidylglycerols in Cell Signaling
Lysophosphatidylglycerols (LPGs) are bioactive lipids that can act as signaling molecules.[3] While the signaling roles of many lysophospholipids are well-documented, the specific pathways for LPG are an active area of research. Emerging evidence suggests that LPGs can modulate immune responses, in some contexts by interacting with Toll-like receptors (TLRs).[4] TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR2, in particular, is known to recognize a variety of microbial lipids.[5] The interaction of a lipid ligand with TLR2 can initiate a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Experimental Protocols: Utilizing this compound in Quantitative Lipidomics
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of other lysophospholipids. Its deuterated nature allows it to be distinguished from its endogenous, non-deuterated counterparts by mass, while its chemical similarity ensures it behaves similarly during sample extraction and ionization.
Preparation of Internal Standard Stock Solution
-
Equilibration: Allow the sealed ampule of this compound to equilibrate to room temperature for at least 20 minutes before opening.[6]
-
Solubilization: If the standard is in a solvent, ensure it is fully solubilized. Gentle vortexing or brief sonication may be required.[1]
-
Dilution: Prepare a stock solution of known concentration by diluting the original standard in an appropriate solvent, such as methanol (B129727) or a chloroform:methanol mixture. This stock solution will be used to spike biological samples.
Lipid Extraction from Biological Samples (e.g., Plasma)
This protocol is a modification of the Folch method, a widely used technique for lipid extraction.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 50 µL), add a precise amount of the this compound internal standard stock solution.[6] This step is critical for accurate quantification as it corrects for lipid loss during extraction and for variations in ionization efficiency.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.[6]
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and to precipitate proteins.[6]
-
Phase Separation: Add water or a saline solution to the mixture to induce the separation of the aqueous and organic phases.[6]
-
Centrifugation: Centrifuge the sample to achieve a clean separation of the two layers.[6]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.[6]
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as a mixture of isopropanol (B130326) and acetonitrile.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reversed-phase liquid chromatography column (e.g., a C18 column). The lipids will be separated based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The analysis is performed in a targeted manner using Multiple Reaction Monitoring (MRM) or a similar technique.
-
MRM for Endogenous Lyso PG: A specific precursor-to-product ion transition for the endogenous Lyso PG of interest is monitored.
-
MRM for this compound: A specific precursor-to-product ion transition for the deuterated internal standard is monitored. The precursor ion will have a mass shift of +5 Da compared to the non-deuterated 19:0 Lyso PG.
-
-
Data Analysis:
-
Peak Integration: The peak areas for the endogenous Lyso PG and the this compound internal standard are integrated.
-
Ratio Calculation: The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is calculated.
-
Quantification: This ratio is then used to determine the concentration of the endogenous Lyso PG in the original sample by comparing it to a calibration curve generated with known amounts of a non-deuterated standard.
-
By providing a comprehensive overview of the data presented in a Certificate of Analysis for this compound, along with its biological context and detailed experimental protocols, this guide equips researchers with the necessary knowledge to confidently and accurately utilize this essential internal standard in their lipidomics research.
References
Stable Isotope Labeling in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling (SIL) techniques coupled with mass spectrometry (MS) for quantitative proteomics. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental methodologies, and data interpretation strategies essential for leveraging this powerful technology.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful method for accurate and precise relative and absolute quantification of molecules in complex mixtures.[1] The fundamental principle involves the incorporation of non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides, which serve as internal standards for their corresponding "light" (natural isotope abundance) counterparts.[2] Because the heavy and light versions of a molecule are chemically identical, they co-elute during chromatographic separation and exhibit the same ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge (m/z) ratio.[3][4] The relative abundance of a protein or peptide in different samples can be determined by comparing the signal intensities of the heavy and light isotopic peaks in the mass spectrum.
The Logic of Quantification
The core of SIL-based quantification lies in the mass difference between the labeled and unlabeled molecules. When analyzed by mass spectrometry, the light and heavy forms of a peptide appear as a pair of peaks separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the peptide in the samples being compared.
Key Experimental Techniques
Several stable isotope labeling strategies have been developed, each with its own advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isotope-Coded Affinity Tags (ICAT), and isobaric tagging methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[5][6] Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.[7] This in vivo labeling method is highly accurate as it allows for the mixing of cell populations at the earliest stage, minimizing experimental variability.[8]
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in standard "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Ensure complete incorporation of the heavy amino acids by growing the cells for at least five to six doublings.[7]
-
Verify labeling efficiency (>97%) by a small-scale mass spectrometry analysis.[7]
-
-
Sample Preparation:
-
Apply experimental treatment to one cell population.
-
Harvest and lyse the cells from both "light" and "heavy" populations.
-
Combine equal amounts of protein from the light and heavy cell lysates.
-
-
Protein Digestion:
-
Reduce disulfide bonds in the protein mixture using dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin, which cleaves after lysine (B10760008) and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Specialized software (e.g., MaxQuant) is used to identify the peptides and quantify the intensity ratios of the light and heavy peptide pairs.[7]
-
The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.
-
Isotope-Coded Affinity Tags (ICAT)
ICAT is a chemical labeling method that targets cysteine residues in proteins.[9] The ICAT reagent has three components: a reactive group that specifically labels cysteine thiols, an isotopically coded linker (light or heavy), and an affinity tag (biotin).[10] This method is particularly useful for reducing sample complexity, as only cysteine-containing peptides are analyzed.[6]
-
Protein Extraction and Labeling:
-
Extract proteins from two different samples (e.g., control and treated).
-
Reduce the protein samples with a reducing agent like TCEP.
-
Label one sample with the "light" ICAT reagent and the other with the "heavy" reagent.[11]
-
-
Sample Combination and Digestion:
-
Combine the two labeled protein samples in a 1:1 ratio.
-
Digest the combined protein mixture into peptides using trypsin.
-
-
Affinity Purification:
-
Isolate the ICAT-labeled (cysteine-containing) peptides using avidin (B1170675) affinity chromatography, which binds to the biotin (B1667282) tag on the ICAT reagent.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the purified, labeled peptides by LC-MS/MS.
-
The mass spectrometer detects pairs of light and heavy ICAT-labeled peptides.
-
-
Data Analysis:
-
Software is used to identify the peptides and calculate the peak intensity ratios of the light and heavy forms to determine the relative protein abundance.
-
Isobaric Tagging (TMT and iTRAQ)
Isobaric tagging reagents, such as TMT and iTRAQ, are chemical labels that are identical in mass (isobaric) but yield different reporter ions upon fragmentation in the mass spectrometer.[13][14] This allows for the simultaneous analysis of multiple samples (multiplexing), increasing throughput.[15][16] The tags react with the N-terminus and lysine side chains of peptides.
-
Protein Digestion and Labeling:
-
Extract proteins from multiple samples.
-
Digest the proteins from each sample into peptides.
-
Label the peptides from each sample with a different isobaric tag (e.g., TMT¹⁰-plex allows for up to 10 samples).[17]
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Separate the pooled, labeled peptides by LC.
-
In the first stage of mass analysis (MS1), all isobarically labeled peptides for a given sequence appear as a single peak.
-
Select this precursor ion for fragmentation (MS2).
-
During fragmentation, the reporter ions are released, and their masses are unique to the specific tag used for each sample.
-
-
Data Analysis:
-
The intensities of the reporter ions in the MS2 spectrum are used to determine the relative abundance of the peptide in each of the multiplexed samples.[17]
-
Data Presentation and Interpretation
The output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance ratios between the compared samples. This data is typically presented in tables that include protein identifiers, quantification ratios, and statistical significance.
Representative Quantitative Data Tables
The following tables are examples of how quantitative data from SILAC, ICAT, and TMT/iTRAQ experiments are typically presented.
Table 1: Example of SILAC Quantitative Data [4]
| Protein Accession | Gene Name | Log₂(H/L Ratio) | p-value | Regulation |
| P02768 | ALB | 1.58 | 0.001 | Upregulated |
| P68871 | HBB | -2.32 | 0.005 | Downregulated |
| Q9Y6K9 | VIM | 0.05 | 0.950 | Unchanged |
H/L Ratio: Ratio of the heavy-labeled sample to the light-labeled sample.
Table 2: Example of ICAT Quantitative Data [5]
| Protein Name | Peptide Sequence | Observed Ratio (H/L) | Expected Ratio |
| Bovine Serum Albumin | SHCIAEVEK | 1.95 | 2.00 |
| Alpha-Lactalbumin | DLQKWLC#EK | 0.52 | 0.50 |
| Lysozyme C | KVFGRC#ELAAAMK | 1.03 | 1.00 |
H/L Ratio: Ratio of the heavy-labeled sample to the light-labeled sample. C# denotes an ICAT-labeled cysteine.
Table 3: Example of TMT Quantitative Data [2]
| Protein ID | Reporter Ion 126 | Reporter Ion 127N | Reporter Ion 127C | Reporter Ion 128N | Fold Change (127N/126) |
| P12345 | 150234 | 305678 | 149876 | 301234 | 2.03 |
| Q67890 | 450987 | 225432 | 452345 | 224567 | 0.50 |
Reporter Ion intensities correspond to the abundance of the protein in each respective sample.
Applications in Drug Development and Research
Stable isotope labeling in mass spectrometry has numerous applications in drug discovery and development, as well as in fundamental biological research.
-
Target Identification and Validation: SILAC and other SIL methods can be used to identify proteins that interact with a drug candidate, helping to elucidate its mechanism of action and potential off-target effects.
-
Biomarker Discovery: By comparing the proteomes of healthy and diseased states, or pre- and post-treatment, researchers can identify potential biomarkers for disease diagnosis, prognosis, and therapeutic response.[8]
-
Pharmacodynamics and Pharmacokinetics: Stable isotope-labeled drugs can be used to trace their metabolism and distribution in biological systems.
-
Cell Signaling Analysis: Quantitative proteomics is a powerful tool for studying changes in protein phosphorylation and other post-translational modifications in response to stimuli, providing insights into signaling pathways.
-
Systems Biology: SIL approaches contribute to a global understanding of cellular processes by providing quantitative data on the proteome under various conditions.[8]
Conclusion
Stable isotope labeling combined with mass spectrometry offers a robust and versatile platform for quantitative proteomics. Techniques like SILAC, ICAT, and TMT/iTRAQ provide researchers with powerful tools to investigate complex biological systems, from fundamental cellular processes to the mechanisms of disease and the effects of therapeutic interventions. The choice of a specific labeling strategy depends on the experimental goals, sample type, and desired level of multiplexing. With careful experimental design and data analysis, these methods can yield high-quality, quantitative data that is critical for advancing biological research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masspec.scripps.edu [masspec.scripps.edu]
- 6. researchgate.net [researchgate.net]
- 7. A New Protocol of Analyzing Isotope Coded Affinity Tag Data from High Resolution LC-MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 10. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 15. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
The Role of 19:0 Lyso PG-d5 in Advancing Preliminary Lipid Profiling Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. The inherent complexity and dynamic range of the lipidome present significant analytical challenges. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid profiling. This guide provides a comprehensive overview of 19:0 Lysophosphatidylglycerol-d5 (19:0 Lyso PG-d5), a critical tool for researchers in this domain. We will delve into its properties, applications, and the experimental protocols essential for its effective use, with a focus on enabling high-throughput and reliable preliminary lipid profiling studies.
Core Concepts: The Utility of this compound in Lipidomics
This compound is a synthetic, deuterated lysophosphatidylglycerol. Its structure consists of a glycerol (B35011) backbone with a nonadecanoic acid (19:0) at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoglycerol head group. The "d5" designation indicates that five hydrogen atoms on the glycerol head group have been replaced with deuterium. This seemingly subtle modification is what makes it an invaluable internal standard for mass spectrometry.
The fundamental principle behind its use is isotope dilution mass spectrometry. By introducing a known quantity of the "heavy" this compound into a biological sample, it co-elutes and co-ionizes with its endogenous, "light" counterparts. The mass spectrometer can distinguish between the deuterated standard and the endogenous lipids based on their mass-to-charge ratio (m/z). Any variations in sample preparation, extraction efficiency, or instrument response will affect both the endogenous analyte and the internal standard equally. This allows for the normalization of the analytical signal, leading to more accurate and precise quantification of the native lipid species.
The choice of a 19:0 fatty acid chain is strategic; it is a long-chain saturated fatty acid that is typically of low abundance or absent in most biological systems. This minimizes the risk of isotopic interference from naturally occurring lipids.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and application in experimental workflows.
| Property | Value | Reference |
| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt) | [1] |
| Molecular Formula | C25H45D5NaO9P | [1] |
| Molecular Weight | 553.65 g/mol | [2] |
| CAS Number | 2342575-14-6 | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Physical State | Typically supplied as a solution or a solid | [2] |
Experimental Protocols for Lipid Profiling using this compound
The following sections outline a typical experimental workflow for quantitative lipid profiling using this compound as an internal standard. This protocol is adapted from high-throughput methods developed for clinical research.[3]
Materials and Reagents
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or a chloroform:methanol mixture). The concentration of this stock should be accurately determined.
-
Internal Standard Mixture: For comprehensive lipid profiling, this compound is often included in a mixture of other deuterated lipid standards covering various lipid classes.[4]
-
Extraction Solvent: 2-propanol is a commonly used solvent for single-step lipid extractions.[3]
-
LC-MS Grade Solvents: Acetonitrile, methanol, water, and any additives (e.g., formic acid, ammonium (B1175870) formate) for the mobile phases.
-
Biological Matrix: Plasma, serum, cells, or tissue homogenates.
Sample Preparation and Lipid Extraction
A streamlined, single-step extraction is often employed for high-throughput analysis.[3]
-
Aliquoting: Aliquot the biological sample (e.g., 10 µL of plasma) into a clean microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add a precise volume of the internal standard mixture containing this compound to each sample.
-
Extraction: Add the extraction solvent (e.g., 2-propanol) to the sample. The ratio of solvent to sample should be optimized, but a common starting point is 10:1 (v/v).
-
Vortexing/Mixing: Thoroughly mix the sample and solvent to ensure complete protein precipitation and lipid extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted lipids, to a new tube or plate for LC-MS/MS analysis.
-
Drying and Reconstitution (Optional): For some applications, the supernatant may be dried under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS system to concentrate the lipids.
LC-MS/MS Analysis
The following are general parameters for a high-throughput LC-MS/MS method. Specific conditions will need to be optimized for the instrument being used.
| Parameter | Typical Conditions |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A column suitable for lipid separation, such as a C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. For a broad lipid analysis, a dual-column setup can be advantageous.[3] |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with additives like 10 mM ammonium formate (B1220265) and 0.1% formic acid. |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with the same additives as Mobile Phase A. |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute lipids based on their polarity. The gradient should be optimized for the specific lipid classes of interest. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min. |
| Injection Volume | 1-10 µL. |
| Mass Spectrometer | A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of performing tandem MS (MS/MS). |
| Ionization Mode | Electrospray ionization (ESI) in both positive and negative modes is often used to cover a wide range of lipid classes. Lysophosphatidylglycerols are typically detected in negative ion mode. |
| MS/MS Method | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is commonly used for targeted quantification on triple quadrupole instruments. For high-resolution instruments, parallel reaction monitoring (PRM) or data-independent acquisition (DIA) can be used. |
The specific MRM transition for this compound would be determined by its precursor ion mass and the mass of a characteristic fragment ion.
Data Presentation and Quantitative Analysis
The use of this compound allows for the generation of high-quality quantitative data. The following table illustrates the kind of precision that can be achieved in lipid profiling studies using a comprehensive internal standard mixture that includes this compound.
| Lipid Class | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Lysophosphatidylcholines (LPC) | 5.9 | 8.7 |
| Phosphatidylcholines (PC) | 7.2 | 9.8 |
| Sphingomyelins (SM) | 8.1 | 10.5 |
| Triacylglycerols (TAG) | 9.5 | 12.3 |
| Overall Median | 8.5 | 10.9 |
Data adapted from a study utilizing a comprehensive internal standard mixture including this compound for the analysis of human plasma.[3]
Signaling Pathways and Biological Relevance of Lysophosphatidylglycerols
While this compound itself is an analytical tool, the class of molecules it represents, lysophosphatidylglycerols (Lyso PGs), has emerging biological significance. Lyso PGs are lysophospholipids that can act as signaling molecules, although they are less studied than other lysophospholipids like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).
Lyso PGs are generated from phosphatidylglycerols (PGs) through the action of phospholipase A2 (PLA2). They can be further metabolized or can exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.
Experimental and Logical Workflow Diagrams
Visualizing the experimental and logical workflows is crucial for understanding and implementing the methodologies described.
Experimental Workflow for Lipid Profiling
The following diagram illustrates the key steps in the experimental workflow for quantitative lipid profiling using this compound.
References
Methodological & Application
Application Note: Absolute Quantification of Lysophosphatidylglycerols using 19:0 Lyso PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerols (LPGs) are a class of lysophospholipids that are emerging as important signaling molecules in various physiological and pathological processes.[1][2] Accurate quantification of endogenous LPG species is crucial for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the absolute quantification of various LPG molecular species in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 19:0 Lyso PG-d5 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4]
Signaling Pathway of Lysophosphatidylglycerol
LPGs can exert their biological effects by acting as ligands for G protein-coupled receptors (GPCRs), such as GPR55.[5][6] Activation of GPR55 by LPG can initiate a downstream signaling cascade involving the Gα13 subunit of the heterotrimeric G protein. This leads to the activation of the small GTPase RhoA, which in turn stimulates downstream effectors to elicit cellular responses, including intracellular calcium mobilization.[6][7]
Caption: LPG signaling through the GPR55 receptor.
Experimental Protocols
This section details the materials and methods for the absolute quantification of LPGs.
Materials
-
Internal Standard: this compound (Avanti Polar Lipids or equivalent)
-
LPG Standards: A range of synthetic LPG standards with varying fatty acid chains (e.g., 16:0, 18:0, 18:1 LPG)
-
Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265)
-
Sample Matrix: Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) Columns: (Optional, for sample cleanup)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Add 200 µL of cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[8]
Preparation of Calibration Curve
-
Prepare a stock solution of a mixture of LPG standards (e.g., 1 mg/mL each in methanol).
-
Perform serial dilutions of the LPG standard mix in a surrogate matrix (e.g., charcoal-stripped plasma or a solvent mixture mimicking the final sample extract) to create a series of calibration standards. A minimum of seven concentration levels is recommended.[9]
-
Spike each calibration standard with the same concentration of this compound internal standard as used for the samples.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A suitable HILIC or reversed-phase C18 column.[1][8]
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-18 min: Return to 40% B and re-equilibrate.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions for various LPG species and the internal standard should be optimized. A starting point for common LPGs is provided in the table below. The transition for this compound is predicted based on the fragmentation of similar deuterated lysophospholipids.[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 LPG | 483.3 | 255.2 |
| 18:0 LPG | 511.3 | 283.3 |
| 18:1 LPG | 509.3 | 281.3 |
| 18:2 LPG | 507.3 | 279.3 |
| This compound (IS) | 530.4 | 297.3 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is crucial to optimize these transitions on your specific instrument.
Data Presentation
The following tables summarize representative quantitative data for LPGs in human plasma. These values can serve as a reference for expected physiological concentrations.
Table 1: Concentration of Lysophosphatidylglycerol (LPG) Species in Human Plasma
| LPG Species | Concentration (ng/mL) | Reference |
| LPG C16:0 | 0.94 ± 0.44 | [11] |
| LPG C18:0 | 0.48 ± 0.22 | [11] |
| LPG C18:1 | 2.11 ± 0.89 | [11] |
| LPG C18:2 | 1.12 ± 0.51 | [11] |
Data presented as mean ± standard deviation.
Experimental Workflow
The overall workflow for the absolute quantification of LPGs is depicted below.
Caption: Experimental workflow for LPG quantification.
Conclusion
This application note provides a comprehensive framework for the absolute quantification of lysophosphatidylglycerols using this compound as an internal standard coupled with LC-MS/MS. The detailed protocols and reference data will aid researchers, scientists, and drug development professionals in accurately measuring LPG levels in various biological samples, facilitating a deeper understanding of their role in health and disease. The methodology described is robust, sensitive, and specific, making it suitable for both basic research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysolipid Chain Length Switches Agonistic to Antagonistic G Protein-Coupled Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 19:0 Lyso-PG Utilizing a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (19:0 Lyso-PG) in human plasma. The method employs a deuterated internal standard, 19:0 Lyso PG-d5, to ensure high accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, followed by a rapid and efficient chromatographic separation using a C18 reversed-phase column. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this specific lysophosphatidylglycerol (B1238068) species for applications in lipidomics, biomarker discovery, and clinical research.
Introduction
Lysophosphatidylglycerols (Lyso-PGs) are a class of lysophospholipids that act as important signaling molecules in various physiological and pathological processes.[1] They are generated from the hydrolysis of phosphatidylglycerols by phospholipase A2.[2] Altered levels of specific Lyso-PG species have been implicated in various diseases, making their accurate quantification in biological matrices crucial for understanding their roles as potential biomarkers. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for the sensitive and specific quantification of 19:0 Lyso-PG, a less common long-chain Lyso-PG, using its stable isotope-labeled internal standard, this compound.
Experimental
Materials and Reagents
-
19:0 Lyso-PG standard (Avanti Polar Lipids or equivalent)
-
This compound internal standard (Avanti Polar Lipids or equivalent)
-
LC-MS grade methanol (B129727), acetonitrile, and water (Fisher Scientific or equivalent)
-
Formic acid (99+%, Sigma-Aldrich or equivalent)
-
Human plasma (BioIVT or equivalent)
Sample Preparation
A protein precipitation method was employed for the extraction of 19:0 Lyso-PG from human plasma.
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard, this compound, at a final concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an LC autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
Data Analysis
Data acquisition and processing were performed using the instrument's respective software (e.g., Sciex Analyst). Quantification was based on the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 19:0 Lyso-PG in human plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 19:0 Lyso-PG | 509.3 | 299.3 | 100 | -35 |
| This compound | 514.3 | 299.3 | 100 | -35 |
Note: The product ion for this compound is extrapolated to be the same as the non-deuterated form as the deuterium (B1214612) atoms are on the glycerol (B35011) head group which is lost during fragmentation.
Visualizations
Lysophosphatidylglycerol Signaling Pathway
Caption: Lyso-PG signaling through P2Y receptors.
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of 19:0 Lyso-PG in human plasma. The use of a deuterated internal standard, a simple and efficient sample preparation protocol, and optimized chromatographic and mass spectrometric conditions contribute to the method's high sensitivity, specificity, and robustness. This method can be readily implemented in clinical and research laboratories for various applications requiring the accurate measurement of this specific lysophospholipid.
References
Application Notes and Protocols for Spiking 19:0 Lyso PG-d5 into Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophospholipids, such as lysophosphatidylglycerols (Lyso PGs), are bioactive lipid molecules that play crucial roles in various cellular signaling pathways, including cell proliferation, migration, and inflammation. Accurate quantification of these lipids in biological matrices is essential for understanding their physiological and pathological functions, as well as for the development of novel therapeutics. Due to the complexity of biological samples and the often low abundance of endogenous lysophospholipids, the use of stable isotope-labeled internal standards is critical for reliable quantification by mass spectrometry.
This document provides a detailed protocol for the use of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (19:0 Lyso PG-d5) as an internal standard for the quantification of Lyso PG species in biological samples such as plasma, serum, and tissue homogenates. This compound is an ideal internal standard as the C19:0 fatty acid is not typically found in endogenous mammalian lipids, and the deuterium (B1214612) labeling provides a distinct mass shift for mass spectrometric detection.
Materials and Reagents
-
This compound (Avanti Polar Lipids, or equivalent)
-
Biological sample (e.g., human plasma, mouse liver tissue)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
It is recommended to prepare a stock solution of this compound at a concentration of 1 mg/mL in a solution of chloroform:methanol (1:1, v/v).
Protocol:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of chloroform:methanol (1:1, v/v) to the vial to achieve a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Store the stock solution in a tightly sealed glass vial at -20°C. This stock solution is stable for at least one year when stored properly.
Preparation of Working Internal Standard Solution
From the 1 mg/mL stock solution, a working solution should be prepared at a lower concentration for spiking into samples. A typical working solution concentration is 10 µg/mL in methanol.
Protocol:
-
Transfer 10 µL of the 1 mg/mL stock solution into a clean glass vial.
-
Add 990 µL of methanol to the vial.
-
Vortex for 30 seconds to mix thoroughly.
-
This working solution should be prepared fresh or stored at -20°C for no longer than one month.
Spiking of this compound into Biological Samples and Lipid Extraction
The following protocol is a modified Bligh-Dyer extraction method suitable for the extraction of lysophospholipids from plasma.
Protocol:
-
Thaw the biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound working solution to the sample. The final concentration of the internal standard in the initial sample is 2 µg/mL.
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of endogenous Lyso PG species. The performance of the method should be validated by assessing its linearity, recovery, and limit of quantification (LOQ).
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of Lyso PGs using a triple quadrupole mass spectrometer. These parameters should be optimized for the specific instrument being used.
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 95:5 Water:Acetonitrile + 10 mM Ammonium Formate |
| Mobile Phase B | 95:5 Acetonitrile:Isopropanol + 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 553.4 | 299.3 | 50 | 25 |
Note: The precursor ion corresponds to the [M-H]⁻ ion of this compound. The product ion corresponds to the 19:0 fatty acyl chain. These values may require slight optimization depending on the instrument.
Mandatory Visualization
Caption: Experimental workflow for the quantification of lysophosphatidylglycerols.
Caption: Simplified signaling pathway of lysophosphatidylglycerol.
Application Notes and Protocols for Optimal Lipid Analysis using 19:0 Lyso PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is paramount in understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of lipids. The use of internal standards is critical for correcting variations in sample preparation and instrument response, thereby ensuring data accuracy and reproducibility. 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (19:0 Lyso PG-d5) is a deuterated lysophosphatidylglycerol (B1238068) (LPG) that serves as an excellent internal standard for the quantification of lysophospholipids and other lipid classes. Its synthetic nature and odd-chain fatty acid make it distinguishable from endogenous lipid species.
This document provides detailed application notes and protocols for the optimal use of this compound in lipid analysis, with a focus on quantitative mass spectrometry workflows.
Data Presentation: Quantitative Overview
The concentration of this compound, when used as part of an internal standard mixture, can vary depending on the specific application and the biological matrix being analyzed. Below is a summary of typical concentrations found in commercially available standards and as reported in literature for the analysis of human plasma.
| Internal Standard Mixture Component | Concentration in Stock Solution (µg/mL) | Molar Concentration in Stock Solution (µM) | Typical Final Concentration in Sample (Variable) |
| This compound | 1 mg/mL (as individual standard) | ~1806 µM | Varies based on sample volume and dilution |
| PG (14:0/14:0) | 250 | - | - |
| PE (14:0/14:0) | 100 | - | - |
| PC (14:0/14:0) | 100 | - | - |
| PS (14:0/14:0) | 250 | - | - |
| LPE (14:0) | 100 | - | - |
| LPC (14:0) | 100 | - | - |
| DG (12:0/12:0) | 250 | - | - |
| TAG d5 (19:0/12:0/19:0) | 250 | - | - |
| SM (d18:1/12:0) | 250 | - | - |
| LacCer (d18:1/12:0) | 250 | - | - |
| GlcCer (d18:1/12:0) | 250 | - | - |
| Cer (d18:1/12:0) | 250 | - | - |
| FA (17:0) | 250 | - | - |
| CE (17:0) | 250 | - | - |
Note: The above table provides an example of concentrations in a commercially available internal standard mix.[1][2] The optimal final concentration of this compound in the analytical sample will depend on the expected concentration of the endogenous analytes and the sensitivity of the mass spectrometer.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound as an Internal Standard
This protocol describes a common method for the extraction of lipids from plasma samples for quantitative analysis by LC-MS/MS.
Materials:
-
Plasma samples
-
This compound internal standard solution (e.g., 1 mg/mL in methanol) or a commercial internal standard mixture such as UltimateSPLASH™ ONE.
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Sample vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 10 µL of plasma in a clean glass tube, add a pre-determined amount of the this compound internal standard solution. The amount should be optimized to be within the linear range of the instrument and comparable to the endogenous lipid levels of interest. For a general screen, adding 10 µL of a 10 µg/mL working solution of the internal standard is a good starting point. If using a commercial mixture like UltimateSPLASH™ ONE, follow the manufacturer's instructions for the volume to be added.
-
Addition of Solvents: Add 200 µL of methanol to the plasma sample containing the internal standard. Vortex for 10 seconds.
-
Lipid Extraction: Add 800 µL of MTBE. Vortex for 20 minutes at 4°C.
-
Phase Separation: Add 200 µL of water. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent for your LC-MS system (e.g., methanol/chloroform 1:1, v/v).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters for Lysophospholipid Analysis
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lipids of increasing hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of lysophosphatidylglycerols.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis. The specific precursor-to-product ion transitions for this compound and the target analytes should be optimized.
-
Example Transition for this compound: The precursor ion will be the [M-H]- ion. The product ions will result from the fragmentation of the head group and the fatty acid chain.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity for all analytes and the internal standard.
Mandatory Visualization
Lysophosphatidylglycerol (LPG) in Cellular Signaling
Lysophosphatidylglycerols are not merely intermediates in lipid metabolism but also act as signaling molecules, although their roles are less characterized than those of other lysophospholipids like lysophosphatidic acid (LPA). They are generated from phosphatidylglycerol (PG) by the action of phospholipase A2 (PLA2). Emerging evidence suggests that LPG can influence various cellular processes.
Caption: Simplified overview of the potential signaling pathway of Lysophosphatidylglycerol (LPG).
Experimental Workflow for Quantitative Lipidomics
The following diagram illustrates the general workflow for a quantitative lipidomics experiment utilizing an internal standard like this compound.
Caption: A typical experimental workflow for quantitative lipid analysis using an internal standard.
References
Application Notes and Protocols for the Incorporation of 19:0 Lyso PG-d5 in a Lipidomics Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive and quantitative analysis of the entire lipid complement of a biological system, is a rapidly advancing field with profound implications for understanding health and disease. Among the vast array of lipid species, lysophospholipids have garnered significant attention due to their roles as signaling molecules and biomarkers for various pathological conditions. Lysophosphatidylglycerols (Lyso PGs) are a class of lysophospholipids that are intermediates in lipid metabolism and have been implicated in various cellular processes.
Accurate quantification of Lyso PGs in complex biological matrices is essential for elucidating their biological functions and for biomarker discovery. However, the inherent variability in sample preparation, extraction efficiency, and mass spectrometric response poses significant challenges to obtaining reliable quantitative data. The use of stable isotope-labeled internal standards is a critical strategy to mitigate this variability and ensure the accuracy and reproducibility of lipidomics data.
This document provides a detailed application note and protocol for the incorporation of 19:0 Lyso PG-d5, a deuterated internal standard, into a lipidomics workflow for the accurate quantification of Lyso PG species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Internal Standard: this compound (Avanti Polar Lipids, Inc. or equivalent)
-
Solvents (LC-MS grade or higher):
-
Methanol (B129727) (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
-
Additives:
-
Formic acid (FA)
-
-
Biological Samples: Plasma, serum, tissue homogenates, or cell lysates
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Liquid chromatography system (U)HPLC
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP)
-
Analytical balance
-
Pipettes and tips
-
Experimental Protocols
Internal Standard Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 10 µg/mL in methanol. The optimal concentration of the internal standard added to the sample may require optimization based on the sample type and the expected concentration of endogenous Lyso PGs. A typical starting point is to spike 10 µL of the 10 µg/mL working solution into each sample.
Sample Preparation and Internal Standard Spiking
-
Thaw frozen biological samples on ice.
-
For liquid samples (plasma, serum), use 50-100 µL per extraction.
-
For tissue samples, weigh 10-20 mg of tissue and homogenize in an appropriate buffer.
-
For cell pellets, resuspend in a suitable buffer.
-
Crucially, add the this compound internal standard working solution to the sample before the lipid extraction step. This ensures that the internal standard undergoes the same extraction and processing as the endogenous analytes, thereby correcting for any sample loss or variability.
Lipid Extraction (Modified Folch Method)
The Folch method is a widely used technique for the extraction of total lipids from biological samples.
-
To your sample (e.g., 100 µL of plasma) containing the internal standard, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 400 µL of water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as 90:10 (v/v) acetonitrile:isopropanol.
LC-MS/MS Analysis
The following is a general LC-MS/MS method for the analysis of Lyso PGs. Optimization of these parameters may be necessary for your specific instrumentation and application.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating Lyso PG species.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % B 0.0 30 2.0 40 2.1 60 12.0 99 12.1 30 | 15.0 | 30 |
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for endogenous Lyso PG species and the this compound internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 Lyso PG | 483.3 | 153.0 |
| 18:0 Lyso PG | 511.3 | 153.0 |
| 18:1 Lyso PG | 509.3 | 153.0 |
| 18:2 Lyso PG | 507.3 | 153.0 |
| 20:4 Lyso PG | 531.3 | 153.0 |
| This compound (IS) | 530.4 | 153.0 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Data Analysis
The quantification of endogenous Lyso PG species is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
Peak Integration: Integrate the chromatographic peaks for each Lyso PG species and the internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous Lyso PG: Response Ratio = (Peak Area of Endogenous Lyso PG) / (Peak Area of this compound)
-
Calibration Curve: To determine the absolute concentration, a calibration curve should be prepared using known concentrations of authentic Lyso PG standards spiked with a constant amount of the this compound internal standard. Plot the response ratio against the concentration of the standard.
-
Quantification: Determine the concentration of the endogenous Lyso PGs in the samples by interpolating their response ratios on the calibration curve.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Lipid Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |
| 16:0 Lyso PG | 5.8 | 483.3 | 153.0 | 125.3 ± 15.2 |
| 18:0 Lyso PG | 6.5 | 511.3 | 153.0 | 88.7 ± 9.1 |
| 18:1 Lyso PG | 6.3 | 509.3 | 153.0 | 210.5 ± 25.8 |
| 18:2 Lyso PG | 6.1 | 507.3 | 153.0 | 155.2 ± 18.4 |
| 20:4 Lyso PG | 5.9 | 531.3 | 153.0 | 76.4 ± 8.9 |
Visualizations
Caption: Lipidomics workflow for Lyso PG quantification.
Caption: Lyso PG biosynthesis and signaling pathway.
Application Notes and Protocols for 19:0 Lyso PG-d5 in Biological Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (19:0 Lyso PG-d5) is a deuterated synthetic lysophosphatidylglycerol. It serves as an ideal internal standard for the quantification of lysophosphatidylglycerols (Lyso PGs) in complex biological matrices using mass spectrometry-based lipidomics. Its non-natural 19:0 acyl chain and deuterium (B1214612) labeling allow for clear differentiation from endogenous Lyso PG species, ensuring accurate and precise quantification.
This document provides detailed protocols for the preparation of plasma samples for the analysis of Lyso PGs using this compound as an internal standard. Two common lipid extraction techniques are described: protein precipitation and a modified Bligh & Dyer liquid-liquid extraction. Additionally, a representative signaling pathway for lysophospholipids is presented.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and straightforward method for removing proteins from plasma samples, making it suitable for high-throughput applications.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed plasma to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma sample with an appropriate amount of the this compound internal standard solution. The final concentration of the internal standard should be optimized based on the expected levels of endogenous Lyso PGs and instrument sensitivity. For example, add 10 µL of a 1 µg/mL working solution of this compound in methanol.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Modified Bligh & Dyer Liquid-Liquid Extraction (LLE) for Plasma Samples
This method provides a more thorough extraction of lipids compared to protein precipitation and is considered a gold standard for lipidomics.[1]
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (e.g., 1 mg/mL in methanol)
-
Chloroform (B151607), LC-MS grade
-
Methanol, LC-MS grade
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the plasma with the this compound internal standard as described in Protocol 1.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the plasma.
-
Vortex the mixture for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for another 30 seconds to induce phase separation.
-
Centrifuge the tube at 3,000 rpm for 10 minutes at room temperature to separate the layers.
-
Three layers will be visible: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette, bypassing the protein disk, and transfer it to a clean tube.
-
Dry the extracted organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., acetonitrile:isopropanol, 1:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Experimental Workflow
References
Application Note: 19:0 Lyso PG-d5 for Targeted Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field offering deep insights into cellular physiology and pathology. Lysophospholipids, a class of signaling molecules derived from membrane phospholipids, are of particular interest due to their roles in a variety of cellular processes and their implications in diseases such as cancer, inflammation, and cardiovascular conditions. Accurate and precise quantification of these lipids is paramount for understanding their biological functions and for the development of novel therapeutics. 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (19:0 Lyso PG-d5) is a high-purity, deuterated internal standard designed for the accurate quantification of lysophosphatidylglycerols (LPGs) in targeted lipidomics panels using mass spectrometry. Its synthetic nature and odd-chain fatty acid make it an ideal internal standard as it is not naturally abundant in most biological systems.
This document provides detailed application notes and protocols for the use of this compound in targeted lipidomics, covering experimental design, sample preparation, and data analysis.
Quantitative Data Overview
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample extraction, processing, and instrument response. Quantification is typically achieved by comparing the peak area of the endogenous analyte to the peak area of the known concentration of the internal standard.
Below is a representative table of the components often included in a commercial internal standard mixture for targeted lipidomics, illustrating the context in which this compound is utilized.
| Component | Abbreviation | Chain Length | Deuteration | Typical Concentration (µg/mL) |
| 15:0 Lyso PG-d5 | LPG(15:0)-d5 | 15:0 | d5 | 25 |
| 17:0 Lyso PG-d5 | LPG(17:0)-d5 | 17:0 | d5 | 50 |
| This compound | LPG(19:0)-d5 | 19:0 | d5 | 25 |
| 17:0 Lyso PC-d5 | LPC(17:0)-d5 | 17:0 | d5 | 50 |
| 19:0 Lyso PE-d5 | LPE(19:0)-d5 | 19:0 | d5 | 25 |
| 19:0 Lyso PS-d5 | LPS(19:0)-d5 | 19:0 | d5 | 25 |
| 19:0 Lyso PI-d5 | LPI(19:0)-d5 | 19:0 | d5 | 25 |
This table is illustrative. Concentrations should be confirmed from the certificate of analysis of the specific standard used.
Experimental Protocols
Lipid Extraction from Plasma/Serum (Methanol Precipitation Method)
This protocol is a simple and rapid method suitable for the extraction of lysophospholipids.
Materials:
-
Plasma or serum samples
-
Methanol (B129727) (LC-MS grade), ice-cold
-
This compound internal standard solution (in a suitable solvent like methanol)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.
-
Add a known amount of this compound internal standard. The final concentration should be chosen based on the expected concentration of the endogenous analytes.
-
Add 150 µL of ice-cold methanol to the tube.
-
Vortex the mixture vigorously for 10 seconds to precipitate proteins.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.
Targeted LC-MS/MS Analysis of Lysophosphatidylglycerols
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters (HILIC):
-
Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: Acetonitrile/Water (96:4, v/v) with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 40% B
-
8-9 min: Hold at 40% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibration at 5% B
-
MS/MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| LPG (16:0) | 483.3 | 255.2 | 50 | 35 | 25 |
| LPG (18:1) | 509.3 | 281.2 | 50 | 35 | 25 |
| LPG (18:0) | 511.3 | 283.2 | 50 | 35 | 25 |
| This compound | 529.4 | 297.3 | 50 | 35 | 25 |
Note: MRM transitions should be optimized for the specific instrument being used.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the application of this compound in targeted lipidomics.
Caption: Experimental workflow for targeted lipidomics using this compound.
Caption: Simplified signaling pathway involving Lysophosphatidylglycerol (LPG).
Conclusion
This compound is an essential tool for researchers in lipidomics, enabling accurate and reliable quantification of lysophosphatidylglycerols. The protocols and information provided in this application note offer a robust starting point for integrating this internal standard into targeted lipidomics workflows. By ensuring precise measurement, this compound facilitates a deeper understanding of the roles of LPGs in health and disease, thereby supporting advancements in diagnostics and drug development.
Application Note: A Robust Data Analysis Strategy for Quantitative Lipidomics using 19:0 Lyso PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field offering profound insights into cellular physiology and pathology. Lysophospholipids, including lysophosphatidylglycerols (LysoPGs), are not merely metabolic intermediates but also crucial signaling molecules involved in various cellular processes.[1][2][3] Accurate quantification of these lipids is paramount for understanding their roles in health and disease. This application note details a comprehensive data analysis strategy for the precise quantification of LysoPGs in biological samples using 19:0 Lyso PG-d5 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation and analysis, such as matrix effects and differences in ionization efficiency in mass spectrometry.[4][5]
The methodology described herein leverages liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis.[6][7][8] By spiking samples with a known amount of this compound, which is chemically identical to its endogenous counterparts but mass-shifted due to the deuterium (B1214612) labels, we can achieve accurate quantification of various LysoPG species.
Data Presentation
A key aspect of any quantitative analysis is the clear and concise presentation of data. For lipidomics studies, this involves tabulating the concentrations of identified lipid species across different experimental groups. The following tables provide a template for presenting such data.
Table 1: Quantitative Analysis of Endogenous Lysophosphatidylglycerols (LysoPGs)
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) ± SD (Control Group) | Concentration (ng/mL) ± SD (Treatment Group) | Fold Change | p-value |
| 16:0 LysoPG | 5.2 | 455.2 | 153.1 | 12.5 ± 1.8 | 25.3 ± 3.1 | 2.02 | <0.01 |
| 18:0 LysoPG | 5.8 | 483.3 | 153.1 | 8.9 ± 1.1 | 18.1 ± 2.5 | 2.03 | <0.01 |
| 18:1 LysoPG | 5.5 | 481.3 | 153.1 | 21.4 ± 2.9 | 40.7 ± 5.4 | 1.90 | <0.01 |
| 20:4 LysoPG | 5.1 | 505.3 | 153.1 | 5.2 ± 0.8 | 9.8 ± 1.5 | 1.88 | <0.05 |
| This compound (IS) | 5.7 | 472.3 | 153.1 | N/A | N/A | N/A | N/A |
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Analyte | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |
| Low | 18:1 LysoPG | 10 | 9.8 ± 0.9 | 98.0 | 9.2 |
| Medium | 18:1 LysoPG | 50 | 51.2 ± 3.5 | 102.4 | 6.8 |
| High | 18:1 LysoPG | 100 | 95.7 ± 7.1 | 95.7 | 7.4 |
Signaling Pathways and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Simplified signaling pathway of lysophosphatidylglycerol (LPG).
References
- 1. Lysophospholipid receptors in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipid receptors: signaling and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel lysophosphoplipid receptors: their structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 19:0 Lyso PG-d5 in Clinical Research Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19:0 Lysophosphatidylglycerol-d5 (19:0 Lyso PG-d5) is a high-purity, deuterated lipid standard essential for the accurate quantification of lysophosphatidylglycerols (LPGs) in complex biological matrices. Its application is critical in clinical research, particularly in the field of lipidomics, for the study of metabolic diseases, inflammatory conditions, and the discovery of novel biomarkers. This document provides detailed application notes and protocols for the use of this compound in the analysis of clinical samples, primarily human plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lysophospholipids, including LPGs, are bioactive signaling molecules involved in a variety of physiological and pathological processes.[1] Altered levels of specific LPG species have been associated with conditions such as asthma and cardiovascular diseases, making their precise measurement crucial for understanding disease mechanisms and developing targeted therapies.[2][3] Due to the chemical similarity and varying concentrations of different lipid species in biological samples, the use of a stable isotope-labeled internal standard like this compound is indispensable for correcting for sample loss during preparation and for variations in instrument response, ensuring data accuracy and reproducibility.[4][5]
Quantitative Data Summary
The concentration of lysophospholipids can vary significantly depending on the specific lipid species, the biological matrix, and the physiological or pathological state of the individual. The following table summarizes the reported concentration ranges of relevant lysophospholipids in human plasma/serum to provide a reference for expected values in clinical research.
| Lipid Class | Specific Species | Reported Concentration Range in Human Plasma/Serum | Clinical Relevance |
| Lysophosphatidylglycerol (LPG) | LPG 18:0 | Elevated in asthma patients (approx. 50 nM)[2] | Potential biomarker for asthma.[2] |
| Lysophosphatidylcholine (LPC) | Total LPC | 200 - 300 µM in healthy individuals[6] | Altered levels in cancer and inflammatory conditions.[6] |
| Lysophosphatidic Acid (LPA) | Total LPA | 0.1 - 1.0 µM in plasma | Implicated in cardiovascular disease and cancer.[1] |
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma/Serum
Accurate quantification of LPGs begins with efficient and reproducible extraction from the biological matrix. Several methods have been established, each with its advantages. Below are three commonly used protocols. The choice of method may depend on the specific research question, available resources, and the desired range of lipids to be analyzed.
Internal Standard Spiking:
Prior to extraction, it is critical to spike the plasma/serum sample with a known amount of this compound. A typical approach is to add a specific volume of a stock solution of the internal standard to the biological sample. For instance, adding 10 µL of a 1 µg/mL this compound solution in methanol (B129727) to 100 µL of plasma. The final concentration of the internal standard should be within the linear range of the instrument's calibration curve.
Protocol 1: Modified Folch Extraction (Bligh & Dyer Method)
This is a classic liquid-liquid extraction method suitable for a broad range of lipids.
-
Materials:
-
Methanol (MeOH)
-
0.9% NaCl solution (or water)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Procedure:
-
To 100 µL of plasma/serum in a glass tube, add the this compound internal standard.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute to ensure monophasic mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
-
Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction (Matyash Method)
This method offers a safer alternative to chloroform and provides good recovery for a wide range of lipids.[7]
-
Materials:
-
Methanol (MeOH), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma/serum, add the this compound internal standard.
-
Add 1.5 mL of methanol and vortex.
-
Add 5 mL of MTBE and vortex for 10 minutes at 4°C.
-
Add 1.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and resuspend as described in the Folch method.
-
Protocol 3: Single-Phase Extraction with 1-Butanol (B46404)/Methanol
This is a simplified and high-throughput compatible method.[8]
-
Materials:
-
1-Butanol
-
Methanol (MeOH)
-
Centrifuge
-
-
Procedure:
-
Prepare a 1:1 (v/v) mixture of 1-butanol and methanol.
-
To 10 µL of plasma/serum, add 100 µL of the 1-butanol/methanol mixture containing the this compound internal standard.[8]
-
Vortex for 10 seconds and sonicate for 60 minutes in a sonic water bath.[8]
-
Centrifuge at 16,000 x g for 10 minutes.[8]
-
The supernatant can be directly injected for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Lysophosphatidylglycerols
The analysis of LPGs is typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes can be used, with negative mode often providing better sensitivity for acidic phospholipids (B1166683) like LPGs.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic lipids, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested for optimal sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each LPG species and for this compound need to be determined by direct infusion of the standards. For this compound, the precursor ion will be the [M-H]⁻ ion in negative mode, and the product ion will correspond to a specific fragment (e.g., the fatty acid fragment).
-
Example MRM transitions (Negative Ion Mode):
-
This compound: The exact m/z will depend on the deuteration pattern. For a d5-glycerol backbone, the precursor would be [C25H45D5O9P - H]⁻. The product ion would likely be the nonadecanoic acid fragment [C19H37O2]⁻.
-
Endogenous LPGs: Precursor ions will be the [M-H]⁻ of the specific LPG species, and product ions will be the corresponding fatty acid fragments.
-
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of LPGs in clinical samples using this compound as an internal standard.
Caption: General experimental workflow for LPG analysis.
Generalized Lysophospholipid Signaling Pathway
While the specific signaling pathways for LPGs are not as well-elucidated as those for other lysophospholipids like LPA, it is known that lysophospholipids can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the cell surface. This interaction can trigger downstream signaling cascades that are implicated in inflammation and cardiovascular disease. The diagram below represents a generalized pathway. It is important to note that LPG has been reported to inhibit LPA-induced signaling in some contexts.
Caption: Generalized lysophospholipid signaling pathway.
Conclusion
The use of this compound as an internal standard is crucial for the reliable quantification of lysophosphatidylglycerols in clinical research samples. The protocols outlined in this document provide a framework for researchers to develop and validate robust analytical methods for lipidomics studies. Accurate measurement of LPGs will contribute to a better understanding of their role in health and disease, and may lead to the identification of new diagnostic and therapeutic targets. Further research is needed to fully elucidate the specific signaling pathways and biological functions of individual LPG species.
References
- 1. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. lipotype.com [lipotype.com]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophospholipids and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. avantiresearch.com [avantiresearch.com]
stability and proper storage conditions for 19:0 Lyso PG-d5 solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (19:0 Lyso PG-d5) is a deuterated lysophospholipid used as an internal standard in mass spectrometry-based lipidomics.[1] Its structural similarity to endogenous lysophosphatidylglycerols (LPGs) allows for accurate quantification of these bioactive lipids in various biological matrices. Given its critical role in quantitative analysis, ensuring the stability and integrity of this compound stock and working solutions is paramount for generating reliable and reproducible data.
These application notes provide detailed information on the stability, proper storage conditions, and handling protocols for this compound solutions. Adherence to these guidelines will help minimize degradation and maintain the quality of the standard.
Stability of this compound Solutions
The primary degradation pathway for saturated lysophospholipids like this compound in solution is hydrolysis of the ester bond, yielding nonadecanoic acid and glycero-phospho-glycerol-d5. Since the 19:0 fatty acyl chain is saturated, degradation due to oxidation is negligible. The rate of hydrolysis is influenced by temperature, pH, and the presence of water.
Quantitative Stability Data
While comprehensive, multi-variable stability studies for this compound are not extensively published, the following table summarizes the expected stability based on manufacturer recommendations and data for similar saturated lysophospholipids.
| Storage Condition | Solvent | Concentration | Stability (Purity >99%) | Primary Degradation Pathway |
| -20°C ± 4°C | Ethanol, Methanol, or Chloroform:Methanol (2:1, v/v) | 1 mg/mL | ≥ 1 Year[2] | Minimal Hydrolysis |
| 4°C | Ethanol, Methanol, or Chloroform:Methanol (2:1, v/v) | 1 mg/mL | < 1 month | Hydrolysis |
| Room Temperature (20-25°C) | Ethanol, Methanol, or Chloroform:Methanol (2:1, v/v) | 1 mg/mL | < 1 week | Hydrolysis |
| -20°C ± 4°C | Aqueous buffers (e.g., PBS, pH 7.4) | Not Recommended for long-term storage | < 24 hours | Hydrolysis |
Note: The stability of aqueous solutions of lysophospholipids is significantly lower due to the increased rate of hydrolysis. It is strongly recommended to prepare aqueous working solutions fresh for each experiment.
Proper Storage and Handling Protocols
To ensure the long-term stability of this compound solutions, the following storage and handling procedures are recommended:
Materials:
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Glass syringes or pipettes
Protocol for Long-Term Storage of Stock Solutions:
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, methanol, and chloroform. A common solvent system is chloroform:methanol (2:1, v/v).
-
Container: Store the solution in a clean, dry glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[3]
-
Inert Atmosphere: After aliquoting, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture, which can contribute to degradation.
-
Storage Temperature: Store the sealed vial at -20°C ± 4°C for long-term stability.[3] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[3]
Protocol for Preparation of Working Solutions:
-
Equilibration: Before opening, allow the vial containing the stock solution to warm to room temperature to prevent condensation of atmospheric water into the cold solvent.[4]
-
Dilution: Using a clean glass syringe or pipette, perform dilutions of the stock solution with the appropriate solvent to achieve the desired working concentration.
-
Aqueous Solutions: If aqueous working solutions are required, they should be prepared immediately before use and should not be stored for more than one day.
Experimental Protocols
Protocol for Stability Assessment of this compound Solution via LC-MS/MS
This protocol outlines a method to assess the stability of a this compound solution over time.
Materials:
-
This compound solution in a specified organic solvent
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh dilution of the this compound stock solution to a known concentration suitable for LC-MS/MS analysis.
-
Analyze the solution using a validated LC-MS/MS method to determine the initial peak area or concentration. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot the stock solution into several glass vials with Teflon-lined caps.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a dilution identical to the one prepared at T=0.
-
Analyze the sample using the same LC-MS/MS method.
-
-
Data Analysis:
-
Compare the peak area or calculated concentration at each time point to the initial (T=0) value.
-
Calculate the percentage of the remaining this compound.
-
A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
-
Signaling Pathway and Workflow Diagrams
Lysophosphatidylglycerol (LPG) Signaling Pathway
Lysophosphatidylglycerols are known to be precursors for the synthesis of phosphatidylglycerols and are also implicated as signaling molecules that can influence various cellular processes. While the specific receptors for all LPG species are not fully elucidated, they are thought to act, in part, through G protein-coupled receptors (GPCRs).
Caption: Putative signaling pathway of Lysophosphatidylglycerol (LPG).
Experimental Workflow for Handling and Storage of this compound
The following diagram illustrates the recommended workflow for handling and storing this compound solutions to maintain their integrity.
Caption: Recommended workflow for handling this compound.
Conclusion
The stability of this compound solutions is critical for accurate and precise quantification in lipidomics research. By following the recommended storage and handling protocols, researchers can minimize degradation and ensure the integrity of this internal standard. Long-term storage at -20°C in an appropriate organic solvent under an inert atmosphere is the most effective strategy for maintaining the stability of this compound solutions. For optimal results, aqueous working solutions should always be prepared fresh.
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with 19:0 Lyso PG-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects when using 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (19:0 Lyso PG-d5) as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of lysophosphatidylglycerols (Lyso-PGs)?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI). When analyzing Lyso-PGs in biological samples like plasma, high abundance of other phospholipids can interfere with the ionization of the target analytes, leading to inaccurate quantification.
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the endogenous Lyso-PGs and experience the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, perfect correction is not always guaranteed. A key issue is the "chromatographic isotope effect," where the deuterium-labeled standard may elute slightly earlier or later than the non-labeled analyte.[2][3] If this separation occurs in a region of significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of your analyte is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip or rise in the analyte's baseline signal indicates the presence of matrix effects at that specific retention time.
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. You compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat solvent. The percentage difference indicates the degree of ion suppression or enhancement.
Q4: My this compound internal standard is showing a different retention time than my target Lyso-PGs. What should I do?
A4: A retention time shift between the analyte and the deuterated internal standard is a common issue due to the isotope effect. To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase gradient, temperature, or switching to a different column chemistry (e.g., from reversed-phase to HILIC or vice versa) can help to achieve co-elution.
-
Evaluate the Impact: If the shift is small and occurs in a region with minimal ion suppression (as determined by post-column infusion), it may not significantly impact quantification.
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, using a 13C-labeled internal standard can be an alternative, as they tend to have a smaller isotope effect compared to deuterated standards.[4]
Troubleshooting Guides
Problem 1: Poor accuracy and high variability in Lyso-PG quantification despite using this compound.
-
Possible Cause: Differential matrix effects on the analyte and internal standard due to a chromatographic shift.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy.
Problem 2: Low signal intensity for Lyso-PGs and this compound.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. While protein precipitation is simple, it is often insufficient for removing phospholipids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better cleanup.
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Recommendation for Lyso-PGs |
| Protein Precipitation (PPT) | Moderate to High | Low | High | Not recommended for accurate quantification due to significant matrix effects.[5][6] |
| Liquid-Liquid Extraction (LLE) | Analyte Dependent | Moderate to High | Moderate | A good option, but optimization of the solvent system is crucial to ensure good recovery of polar Lyso-PGs while removing less polar phospholipids.[4] |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Recommended. Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges are effective at removing a broad range of interfering lipids.[1][6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the extent of ion suppression or enhancement for Lyso-PGs.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Analyte of interest and this compound spiked into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank plasma is extracted using your established protocol. The final, dried extract is reconstituted in a solution containing the analyte and this compound at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Blank plasma is spiked with the analyte and this compound before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Ion Suppression (Post-Column Infusion)
Objective: To identify retention time regions with significant ion suppression.
Methodology:
-
Setup:
-
Use a T-connector to introduce a constant flow of a standard solution containing your Lyso-PG analyte and this compound into the LC flow path after the analytical column but before the mass spectrometer.
-
A syringe pump is used to deliver the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Acquisition:
-
Begin infusing the standard solution and acquire a stable baseline signal for the analyte and internal standard.
-
Inject a blank, extracted plasma sample onto the LC column.
-
-
Analysis:
-
Monitor the signal of the infused standards throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region of ion suppression. Compare the retention time of your analytes of interest to these suppression zones.
Caption: Experimental setup for post-column infusion.
-
By implementing these troubleshooting strategies and experimental protocols, researchers can effectively identify, understand, and mitigate matrix effects, leading to more accurate and reliable quantification of lysophosphatidylglycerols using this compound as an internal standard.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing LC Gradient for 19:0 Lyso PG-d5 Separation
Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for the separation of 19:0 Lyso PG-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analysis of lysophosphatidylglycerols (Lyso-PGs) and their deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our experiments?
A1: this compound is a deuterated lysophosphatidylglycerol. It serves as an internal standard in mass spectrometry-based lipidomics. The five deuterium (B1214612) atoms (d5) give it a slightly higher mass than its non-deuterated counterpart, allowing it to be distinguished by the mass spectrometer. Using an internal standard like this compound is crucial for accurate quantification of endogenous Lyso-PGs in biological samples, as it helps to correct for variations in sample preparation and instrument response.
Q2: Which type of liquid chromatography is best suited for separating this compound?
A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the separation of lysophospholipids.
-
Reversed-Phase LC (RPLC) , typically using C8 or C18 columns, separates lipids primarily based on the hydrophobicity of their fatty acyl chains. Longer and more saturated chains result in longer retention times.[1]
-
HILIC separates molecules based on their polarity, with more polar molecules being retained longer. This technique is particularly effective for separating lipid classes based on their polar head groups.[2][3]
The choice between RPLC and HILIC will depend on the specific goals of your analysis, such as whether you need to separate different Lyso-PG species or separate Lyso-PGs from other lipid classes.
Q3: What are the typical mobile phases used for the separation of this compound?
A3: For Reversed-Phase LC , common mobile phases consist of a mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Often water with additives like 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), and sometimes a small amount of a weak acid like 0.1% formic acid or acetic acid to control pH and improve peak shape.[1][4]
-
Solvent B: Typically a mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) (e.g., 1:2 v/v) with the same additives as Solvent A.[5]
For HILIC , the mobile phases are also composed of an aqueous and an organic component, but with a higher initial percentage of the organic solvent.
-
Solvent A: Acetonitrile is a common choice.
-
Solvent B: An aqueous buffer, for instance, 40 mM aqueous ammonium formate.[2][3]
The use of mobile phase additives is highly recommended to improve both the chromatographic separation and the detection of lipids.[1]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the separation of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can significantly impact the accuracy and precision of your quantification.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[4] Inappropriate mobile phase pH.[4] | - Optimize Mobile Phase pH: Adjust the pH of your mobile phase. For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape.[4] - Use Mobile Phase Additives: Incorporate additives like ammonium formate or acetate (5-10 mM) to mask silanol groups and improve peak shape.[4] - Check for Column Contamination: Flush the column with a strong solvent like isopropanol. Consider replacing the guard column if one is in use.[4] |
| Peak Fronting | Column overload due to high sample concentration.[6] A physical change or collapse of the column bed.[6] | - Reduce Sample Concentration: Dilute your sample and reinject. - Check Column Integrity: If the problem persists and appears suddenly, the column may be damaged and require replacement. |
| Peak Broadening | High injection volume or concentration.[4] Incompatible injection solvent (sample solvent is much stronger than the initial mobile phase).[4] Excessive extra-column volume (e.g., long tubing).[4] | - Optimize Injection Volume: Reduce the injection volume. - Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak or weaker than the initial mobile phase conditions.[7] - Minimize Extra-Column Volume: Use shorter tubing with appropriate inner diameters. |
Issue 2: Co-elution with Other Lipids
Co-elution occurs when two or more compounds are not adequately separated and elute from the column at the same time. This can lead to ion suppression in the mass spectrometer and inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | - Adjust the Gradient Slope: A shallower gradient (slower increase in the percentage of the strong solvent) can improve the separation of closely eluting compounds. - Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or the additives can alter selectivity. - Change the Column: If optimizing the method on your current column is unsuccessful, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a different HILIC chemistry).[8] |
| Isomeric or Isobaric Interferences | - Optimize Chromatography: As above, fine-tuning the gradient and mobile phase can sometimes separate isomers. - Utilize High-Resolution Mass Spectrometry: High-resolution MS can distinguish between isobaric species (compounds with the same nominal mass but different elemental compositions). - Employ Tandem Mass Spectrometry (MS/MS): Different isomers may produce unique fragment ions upon collision-induced dissociation, allowing for their differentiation. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Low signal intensity for this compound can compromise the reliability of your quantitative results.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | - Improve Chromatographic Separation: As detailed in the co-elution section, enhancing the separation of your analyte from matrix components can reduce ion suppression. - Dilute the Sample: If ion suppression is caused by high concentrations of other matrix components, diluting the sample can sometimes improve the signal of the analyte of interest. |
| Suboptimal MS Parameters | - Optimize Ion Source Conditions: Adjust parameters such as electrospray voltage, gas flows, and temperature to maximize the ionization of this compound. - Optimize Collision Energy (for MS/MS): If you are using multiple reaction monitoring (MRM), ensure the collision energy is optimized to produce the most intense and stable fragment ions. |
| Inappropriate Mobile Phase Additives | - Select Appropriate Additives: The choice of additive can significantly impact ionization efficiency. For negative ion mode, additives like ammonium acetate are often beneficial. For positive ion mode, formic acid or ammonium formate can be used.[9] |
Experimental Protocols
Below are example starting protocols for Reversed-Phase and HILIC separation of lysophospholipids. These should be considered as starting points and may require further optimization for your specific application and instrumentation.
Protocol 1: Reversed-Phase LC-MS/MS
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.9 µm particle size[10] |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid[10] |
| Mobile Phase B | Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid[10] |
| Flow Rate | 250 µL/min[10] |
| Column Temperature | 50°C[10] |
| Injection Volume | 5 µL[10] |
| Gradient | Start with 35% B, increase to 70% B over 4 minutes, then to 100% B over 16 minutes, hold for 10 minutes.[10] |
| MS Detection | ESI in negative ion mode is often suitable for Lyso-PGs.[11] |
Protocol 2: HILIC-MS/MS
| Parameter | Condition |
| Column | Silica-based HILIC column |
| Mobile Phase A | Acetonitrile/Water (96:4, v/v) with 10 mM ammonium acetate[12] |
| Mobile Phase B | Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate[12] |
| Flow Rate | 1200 µL/min[12] |
| Column Temperature | 50°C[12] |
| Injection Volume | To be optimized |
| Gradient | Start at 5% B, increase to 20% B over 5 minutes, then to 40% B over 1.3 minutes.[12] |
| MS Detection | ESI in negative ion mode. |
Visualizations
Caption: Troubleshooting workflow for optimizing the separation of this compound.
Caption: Logical relationship for LC gradient optimization.
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotopic Exchange in Deuterated Lipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and correct for isotopic exchange in deuterated lipid standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in quantitative lipidomics?
A1: Isotopic exchange, often referred to as back-exchange, is the unintended replacement of deuterium (B1214612) atoms on a deuterated internal standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This phenomenon is a significant issue in quantitative mass spectrometry because it alters the mass of the internal standard. This can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the native analyte's concentration, thereby compromising the accuracy and reliability of the quantitative data.[2]
Q2: Which deuterium labels are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the lipid molecule. Deuterium atoms attached to heteroatoms (oxygen, nitrogen, sulfur) are highly labile and prone to rapid exchange. Additionally, deuterium atoms on carbons adjacent to carbonyl groups can also exchange, particularly under acidic or basic conditions due to keto-enol tautomerism. For the highest stability, deuterium labels should be placed on chemically stable, non-exchangeable positions, such as within an aromatic ring or on a carbon atom not adjacent to a heteroatom or carbonyl group.[2]
Q3: What are the primary experimental factors that influence the rate of isotopic exchange?
A3: The rate of hydrogen-deuterium (H/D) exchange is primarily influenced by three main factors: pH, temperature, and solvent composition.
-
pH: Isotopic exchange is catalyzed by both acids and bases. The rate of exchange is typically at its minimum around a pH of 2.5.[1]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, thereby accelerating the rate of exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, are a source of hydrogen atoms and can facilitate the exchange process.
Q4: How can I minimize isotopic exchange during my experimental workflow?
A4: To minimize isotopic exchange, consider the following strategies throughout your sample preparation and analysis:
-
Maintain Low Temperatures: Performing sample preparation and analysis at low temperatures (e.g., 4°C) can significantly slow down the kinetics of the exchange reaction.[1]
-
Control pH: Whenever possible, maintain the pH of your samples and mobile phases around 2.5 to minimize acid/base-catalyzed exchange.[1]
-
Rapid Analysis: Minimize the time your deuterated standard is in a protic solvent. Faster liquid chromatography gradients can reduce the opportunity for back-exchange to occur.[1]
-
Aprotic Solvents: For storage, use aprotic solvents (e.g., acetonitrile, dioxane) whenever the lipid's solubility allows. If an aqueous solution is necessary, consider using a D₂O-based buffer.
Q5: Is it possible to mathematically correct for isotopic exchange?
A5: Yes, it is possible to correct for isotopic exchange mathematically. This typically involves determining the extent of back-exchange by analyzing a "maximally deuterated" standard and then applying a correction factor to the experimental data. A simplified approach involves calculating the percentage of back-exchange and adjusting the peak area of the internal standard accordingly.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal Over an Analytical Run
-
Symptom: The peak area of the deuterated internal standard consistently decreases in sequential injections.
-
Potential Cause: Ongoing isotopic exchange in the autosampler. The standard is unstable in the sample solvent under the autosampler conditions (temperature, pH).
-
Troubleshooting Steps:
-
Lower Autosampler Temperature: Reduce the autosampler temperature (e.g., to 4°C) to slow the exchange rate.[2]
-
Acidify Sample Solvent: If compatible with your chromatography, ensure the final sample solvent is acidified to a pH of approximately 2.5-4.[2]
-
Reduce Run Time: Shorten the analytical run time to minimize the time samples reside in the autosampler.
-
Investigate Adsorption: The standard may be adsorbing to the sample vials. Test different vial types (e.g., silanized glass, polypropylene) to rule this out.
-
Issue 2: Appearance of a Peak at the Mass of the Unlabeled Analyte in a Blank Sample Spiked Only with the Internal Standard
-
Symptom: When analyzing a blank matrix sample spiked only with the deuterated internal standard, a peak is observed at the retention time and mass-to-charge ratio (m/z) of the unlabeled analyte.
-
Potential Cause 1: Isotopic Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.
-
Troubleshooting Step: Consult the certificate of analysis for the isotopic purity of the standard. If necessary, analyze a high-concentration solution of the standard by itself to confirm its isotopic distribution.
-
-
Potential Cause 2: In-source Back-Exchange: The deuterated standard is losing a deuterium atom within the mass spectrometer's ion source.
-
Troubleshooting Step: This is more difficult to control. However, if the issue is severe, consider if the ionization conditions (e.g., source temperature) can be optimized to be milder.
-
-
Potential Cause 3: Back-Exchange During Sample Preparation: The standard is undergoing back-exchange before injection.
-
Troubleshooting Step: Review your sample preparation workflow for potential causes, such as prolonged exposure to high pH, high temperature, or protic solvents.
-
Data Presentation
Table 1: Factors Influencing the Rate of Isotopic Exchange
| Factor | Condition | Impact on Exchange Rate | Recommendation |
| pH | High (>7) or Low (<2) | Significant Increase | Adjust pH to ~2.5 where the exchange rate is minimal.[1] |
| Temperature | High | Increase | Perform experiments at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic (e.g., Water, Methanol) | Facilitates Exchange | Use aprotic solvents for storage; minimize time in protic solvents. |
| Label Position | On Heteroatoms (-OH, -NH) | Highly Labile | Choose standards with deuterium on stable carbon positions.[2] |
| α to Carbonyl | Moderately Labile | Be aware of potential for exchange, especially under basic conditions.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if a deuterated internal standard is stable under the specific conditions of an analytical method.
Methodology:
-
Prepare Stability Samples:
-
Spike the deuterated internal standard into a blank matrix (identical to your study samples, e.g., plasma, cell lysate) at the working concentration. Aliquot this into several vials.
-
Prepare a second set of samples by spiking the internal standard into your final reconstitution solvent or initial mobile phase.
-
-
Incubate Under Method Conditions:
-
Store one aliquot of each set at a low, stable temperature (e.g., -80°C) as a baseline (T=0) control.
-
Place the remaining aliquots in the autosampler under the same conditions as your experimental samples.
-
-
Analyze at Time Points:
-
Analyze the T=0 samples first.
-
Analyze the incubated samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the deuterated internal standard at each time point.
-
Monitor for the appearance or increase of a peak at the m/z of the unlabeled analyte. A significant decrease in the internal standard peak area or a significant increase in the unlabeled analyte peak area over time indicates instability due to isotopic exchange.
-
Protocol 2: Mathematical Correction for Isotopic Exchange
Objective: To mathematically correct for the contribution of the deuterated internal standard to the unlabeled analyte signal due to back-exchange.
Methodology:
-
Determine the Extent of Back-Exchange (%BE):
-
Prepare a blank matrix sample spiked only with the deuterated internal standard at the working concentration.
-
Analyze this sample using your established LC-MS method.
-
Measure the peak area of the signal corresponding to the unlabeled analyte (Area_Analyte_in_IS) and the peak area of the deuterated internal standard (Area_IS).
-
Calculate the percentage of back-exchange: %BE = (Area_Analyte_in_IS / Area_IS) * 100
-
-
Apply the Correction Factor:
-
For your experimental samples, measure the peak area of the analyte (Area_Analyte_Sample) and the peak area of the internal standard (Area_IS_Sample).
-
Calculate the corrected analyte peak area: Corrected_Area_Analyte = Area_Analyte_Sample - (Area_IS_Sample * (%BE / 100))
-
Use the Corrected_Area_Analyte for your final quantitative calculations.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for isotopic exchange in deuterated lipid standards.
Caption: A typical lipidomics workflow highlighting stages where isotopic exchange can be assessed.
References
Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the chromatographic behavior of deuterated internal standards, such as 19:0 Lyso PG-d5, relative to their native analytes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a slightly different retention time than the native 19:0 Lyso PG?
This phenomenon is an expected behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2][3] The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to subtle changes in the physicochemical properties of a molecule.[1][3]
In reversed-phase liquid chromatography (RPLC), it is common for deuterated compounds to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][3] This is often referred to as an "inverse isotope effect".[1][3] The primary reasons for this are:
-
Slight Polarity and Lipophilicity Differences: The carbon-deuterium (C-D) bond is slightly shorter and has a lower vibrational energy than the carbon-hydrogen (C-H) bond.[1] This can influence intermolecular forces and hydrophobic interactions with the stationary phase, making the deuterated compound slightly less retentive.[1][4]
-
Molecular Size and Shape: Deuterium atoms are marginally larger than hydrogen atoms, which can affect how the molecule interacts with the stationary phase.[2]
While a small, consistent shift is normal, a significant or variable shift may point to other issues within your analytical method or system.[2]
Q2: How much of a retention time shift is considered "normal" for a deuterated standard?
The magnitude of the retention time shift due to the deuterium isotope effect is typically small, often in the range of a few seconds.[5] However, the exact shift can vary depending on several factors:
-
Number and Location of Deuterium Atoms: A greater number of deuterium substitutions can lead to a more pronounced shift.[4][6] The position of the deuterium atoms within the molecule also plays a role.
-
Chromatographic Conditions: The specific stationary phase, mobile phase composition, gradient, and temperature can all influence the degree of separation between the deuterated standard and the native analyte.[7][8]
It is crucial to experimentally determine the expected retention time difference for your specific assay and monitor it for consistency.
Q3: Can the chromatographic shift between my deuterated internal standard and native analyte affect my quantitative results?
Yes, a significant chromatographic shift can potentially impact the accuracy and precision of your quantification.[7][9] If the deuterated standard and the native analyte do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[9][10] This can lead to inaccurate correction for these effects and compromise the reliability of your results.[11]
Q4: My retention times for both this compound and native 19:0 Lyso PG are drifting over a series of injections. What could be the cause?
Consistent, gradual retention time drift for both the analyte and the internal standard is a common HPLC issue and is typically not related to the deuterium isotope effect. The most common causes include:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run can cause retention times to shift in the initial injections.[2]
-
Changes in Mobile Phase Composition: This can be due to improper mixing, evaporation of a volatile solvent, or degradation of a mobile phase component over time.[2]
-
Column Temperature Fluctuations: Temperature has a significant effect on retention time.[2] Unstable column oven temperatures can lead to drifting retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., high or low pH), leading to changes in retention.[2]
Q5: What should I investigate if the retention times are fluctuating randomly and unpredictably?
Random and unpredictable shifts in retention time often point to a hardware issue with the HPLC system.[2] Potential causes include:
-
Pump Malfunctions: Inconsistent solvent delivery or pressure fluctuations from the pump.
-
System Leaks: A small, undetected leak in the system can lead to a drop in pressure and affect retention times.[2]
-
Injector Issues: Problems with the autosampler or injector can lead to inconsistent injection volumes and variable retention times.
Troubleshooting Guide for Chromatographic Shifts
This section provides a systematic approach to troubleshooting issues related to the chromatographic shift of this compound versus the native analyte.
Step 1: Characterize the Retention Time Shift
First, determine the nature of the shift. Is it:
-
A small, consistent, and reproducible shift between the deuterated standard and the native analyte? This is likely the expected deuterium isotope effect.
-
A large or variable shift between the deuterated standard and the native analyte? This requires further investigation.
-
A drift or random fluctuation in the retention times of both compounds? This points to a system or method issue rather than an isotope effect.
Step 2: Address System and Method-Related Issues
If you are observing a general drift or random fluctuation in retention times for both compounds, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Gradual, consistent drift in retention time | Inadequate column equilibration | Ensure the column is equilibrated for a sufficient time before each run. |
| Mobile phase composition change | Prepare fresh mobile phase. Check for solvent evaporation. | |
| Column temperature fluctuations | Verify the stability of the column oven temperature. | |
| Column degradation | Replace the column with a new one of the same type. | |
| Random, unpredictable retention time shifts | Pump malfunction | Check for pressure fluctuations. Purge the pump. |
| System leak | Inspect all fittings and connections for leaks. | |
| Injector issues | Check the injector for proper operation and potential blockages. |
Step 3: Optimize for the Deuterium Isotope Effect
If you have ruled out system-wide issues and are still concerned about the separation between this compound and the native analyte, you can try to minimize the shift through method optimization.
| Parameter | Action | Rationale |
| Mobile Phase Gradient | Adjust the gradient slope | A shallower gradient may improve co-elution. |
| Column Temperature | Modify the column temperature | Temperature can alter selectivity and may help to improve co-elution.[10] |
| Stationary Phase | Consider a different column chemistry | Different stationary phases will have different selectivities. |
Step 4: Consider Alternative Internal Standards
If optimizing the chromatographic method does not resolve the issue or if the co-elution is critical for your assay's accuracy, consider using an internal standard with a different isotopic label.
-
¹³C or ¹⁵N Labeled Standards: These heavier isotopes typically do not exhibit a significant chromatographic shift relative to the native analyte and often co-elute perfectly.[12][13]
Experimental Protocols
Protocol 1: Assessing the Chromatographic Isotope Effect
Objective: To determine the retention time difference between this compound and native 19:0 Lyso PG under your specific chromatographic conditions.
Methodology:
-
Prepare Individual Solutions: Prepare separate solutions of native 19:0 Lyso PG and this compound in a suitable solvent at a known concentration.
-
Prepare a Mixed Solution: Prepare a solution containing both the native analyte and the deuterated internal standard.
-
LC-MS/MS Analysis:
-
Inject the individual solutions to confirm the retention time of each compound.
-
Inject the mixed solution and acquire data.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z of both the native analyte and the deuterated standard.[3]
-
Determine the retention time at the apex of each chromatographic peak.[3]
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated standard from the native analyte.[3]
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting retention time shifts.
Caption: Troubleshooting workflow for retention time shifts.
Molecular Interactions Leading to Isotope Effect
This diagram illustrates the subtle differences in molecular interactions that can lead to a chromatographic shift.
Caption: Differential interactions causing the isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Reproducibility with 19:0 Lyso PG-d5 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 19:0 Lyso PG-d5 as an internal standard in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound is a deuterated internal standard. Its chemical structure is nearly identical to endogenous lysophosphatidylglycerols (Lyso PGs), but it is heavier due to the presence of five deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish it from the analytes of interest.[1] It is added to samples at a known concentration at the beginning of the sample preparation process to correct for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more accurate and precise quantification of endogenous Lyso PGs.[2][3]
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound depends on the expected concentration of the endogenous Lyso PGs in your samples and the sensitivity of your mass spectrometer. A general guideline is to add the internal standard at a concentration that is within the linear dynamic range of your assay and ideally close to the median concentration of the target analytes. For targeted lipidomics, a concentration of 25-50 ng/mL of this compound in the final extract is often a good starting point.[4][5] It is crucial to determine the optimal concentration during method development.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied in a solution, often in a mixture of dichloromethane (B109758) and methanol. It should be stored at -20°C to ensure its stability for up to a year.[6] Before use, allow the vial to warm to room temperature to prevent condensation from entering the solution. To maintain its integrity, it is recommended to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments using this compound.
Issue 1: High Variability in Internal Standard Signal
Question: The peak area of my this compound internal standard is inconsistent across my sample set. What could be the cause?
Answer: High variability in the internal standard signal can stem from several factors, primarily related to sample preparation and matrix effects.
Troubleshooting Steps:
-
Evaluate Extraction Reproducibility: Inconsistent extraction can lead to variable loss of the internal standard. Ensure your extraction protocol is followed precisely for every sample. Consider using an automated extraction system for higher reproducibility.
-
Assess Matrix Effects: Different biological samples can have varying compositions, leading to differential ion suppression or enhancement of the internal standard signal. To investigate this, you can perform a post-extraction addition experiment.
-
Check for Incomplete Solubilization: After evaporation of the extraction solvent, ensure the lipid extract is completely redissolved in the reconstitution solvent. Vortexing and sonication can aid in complete solubilization.
Issue 2: Poor Quantification Accuracy and Inconsistent Results
Question: My quantitative results for endogenous Lyso PGs are inaccurate and not reproducible, even with the use of this compound. What are the likely causes?
Answer: Inaccurate quantification often points to issues with the internal standard itself or its interaction with the analytical system.
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7] This can lead to differential matrix effects. Overlay the chromatograms of your analyte and this compound to confirm co-elution. If they are not co-eluting, you may need to adjust your chromatographic gradient.
-
Investigate Isotopic Purity: The this compound standard may contain a small amount of the non-deuterated (d0) form as an impurity. This can lead to an overestimation of the endogenous analyte, especially at low concentrations. To check for this, inject a high concentration of the internal standard alone and monitor the mass transition for the unlabeled analyte.[7]
-
Check for H/D Exchange: Although less common for the deuterium labels on the glycerol (B35011) backbone, hydrogen-deuterium exchange can occur under certain pH and temperature conditions, altering the mass of the internal standard.[2][8] Ensure your mobile phases and sample solutions are maintained at a neutral or slightly acidic pH to minimize this risk.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and mass transitions for this compound.
Table 1: Recommended Concentration Ranges for this compound Internal Standard
| Application | Sample Matrix | Recommended Starting Concentration (in final extract) |
| Targeted Lipidomics | Plasma/Serum | 25 - 100 ng/mL |
| Untargeted Lipidomics | Tissue Homogenate | 50 - 200 ng/mL |
| Cell Culture | Cell Lysate | 10 - 50 ng/mL |
Table 2: Common Mass Spectrometry Parameters for this compound
| Parameter | Value | Notes |
| Formula Weight | 553.66 g/mol | |
| Exact Mass | 553.3404 | |
| Ionization Mode | Negative | Lysophospholipids ionize well in negative mode. |
| Precursor Ion ([M-H]⁻) | m/z 552.3 | |
| Common Adducts | [M+Cl]⁻, [M+CH₃COO]⁻ | Adduct formation can vary based on mobile phase composition.[9][10] |
| Product Ions (for MRM) | m/z 153.0, 299.3 | These are common fragments; specific transitions should be optimized on your instrument. |
Experimental Protocols
Protocol 1: Lipid Extraction from Human Plasma using a Modified Folch Method
This protocol is suitable for the extraction of lysophospholipids, including Lyso PGs, from human plasma.
Materials:
-
Human plasma (collected with anticoagulant, e.g., EDTA)
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a pre-determined amount of this compound internal standard (e.g., 10 µL of a 1 µg/mL working solution). Vortex briefly.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Extraction: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system (e.g., 90:10 acetonitrile:water). Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Lysophospholipid Biosynthesis Pathway
Caption: Biosynthesis of Lysophosphatidylglycerol (LPG) from Phosphatidylglycerol (PG) by the action of Phospholipase A2.
Troubleshooting Workflow for Inconsistent Internal Standard Signal
Caption: A logical workflow for troubleshooting inconsistent internal standard signals in LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Table_1_Untargeted lipidomics and metagenomics reveal the mechanism of aspirin eugenol ester relieving hyperlipidemia in ApoEâ/â mice.XLSX - Frontiers - Figshare [frontiersin.figshare.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. aocs.org [aocs.org]
Technical Support Center: Lipid Quantification Using 19:0 Lyso PG-d5
Welcome to the technical support center for lipid quantification using 19:0 Lyso PG-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during lipidomics experiments utilizing this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated lysophosphatidylglycerol (B1238068) with a 19-carbon fatty acid chain. It is a synthetic lipid not naturally found in most biological systems. Its key features as an internal standard are:
-
Chemical Similarity: It behaves similarly to endogenous lysophosphatidylglycerols (LPGs) during sample preparation and analysis.
-
Mass Difference: The five deuterium (B1214612) atoms (d5) give it a distinct mass from its non-deuterated counterparts, allowing it to be differentiated by a mass spectrometer.
-
Quantification: By adding a known amount of this compound to samples at the beginning of the workflow, it can be used to correct for variability in extraction efficiency and matrix effects, leading to more accurate quantification of endogenous LPGs.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the integrity of the standard.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C.[1] | To ensure long-term stability and prevent degradation.[1] |
| Solvent | Chloroform or Chloroform:Methanol mixtures are common. | Ensures complete solubilization. |
| Container | Glass vials with Teflon-lined caps. | Prevents contamination from plastics. |
| Handling | Use glass or stainless steel pipettes for transferring organic solutions. Avoid repeated freeze-thaw cycles. | Minimizes contamination and degradation. |
Q3: What are the primary causes of inaccurate quantification when using deuterated internal standards like this compound?
Several factors can lead to inaccurate results:
-
Matrix Effects: Components of the biological sample (the "matrix") can either suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer, leading to inaccurate readings.[2] Lysophospholipids are known to be susceptible to matrix effects.[2]
-
Isotopic Exchange: Deuterium atoms on the standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as H/D exchange.[3] This can alter the mass of the standard and lead to quantification errors.[3]
-
In-source Fragmentation/Conversion: The internal standard or other lipids can fragment or be converted into a form that interferes with the analyte measurement within the ion source of the mass spectrometer. For example, lysophosphatidylcholine (B164491) (LPC) can be artificially converted to lysophosphatidic acid (LPA) in the ion source.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Signal or No Peak for this compound
| Potential Cause | Recommended Solution |
| Degradation of Standard | Ensure the standard has been stored correctly at -20°C and has not undergone excessive freeze-thaw cycles.[1] Prepare fresh working solutions. |
| Incomplete Solubilization | Ensure the standard is fully dissolved in the appropriate solvent. Gentle warming or sonication can aid dissolution. |
| Incorrect MS Parameters | Verify the mass transition (m/z) for this compound is correctly entered in the instrument method. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for lysophospholipids. |
| Poor Extraction Recovery | Evaluate your lipid extraction protocol. Ensure the chosen method (e.g., Folch, Bligh-Dyer) is appropriate for polar lipids like Lyso PGs. |
Issue 2: High Variability in Quantification Results
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | The analyte and this compound may be experiencing different levels of ion suppression or enhancement.[2] Improve sample cleanup to remove interfering matrix components. Consider using a different ionization source or modifying chromatographic separation to move the analyte peak away from regions of high ion suppression. |
| Inconsistent Sample Preparation | Ensure the internal standard is added to every sample, standard, and quality control at the exact same concentration and at the very beginning of the extraction process.[5] |
| Isotopic Exchange | Avoid storing the standard in acidic or basic solutions which can catalyze H/D exchange.[3] |
| Analyte and Standard Co-elution Issues | A slight difference in retention time between the deuterated standard and the analyte can lead to them being affected differently by matrix effects. Optimize the chromatographic method to ensure co-elution. |
Issue 3: Unexpected Peaks or Interferences
| Potential Cause | Recommended Solution |
| Contamination | Ensure all glassware is thoroughly cleaned and that only high-purity solvents are used. Contaminants can be introduced from plasticware. |
| In-source Conversion of Other Lipids | Abundant lysophospholipids, like LPCs, can be converted to species that interfere with the detection of your target analyte.[4] Enhance chromatographic separation to ensure that LPCs and other potentially interfering lipids do not co-elute with your target Lyso PG.[4] |
| Impurity in the Standard | Check the certificate of analysis for the purity of the this compound standard.[1] A high level of unlabeled 19:0 Lyso PG could lead to an overestimation of the endogenous compound. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound in an appropriate solvent (e.g., methanol).
-
-
Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[5]
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.[5]
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.[5]
-
-
Lipid Collection:
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters for Lyso PG Analysis
These parameters are a starting point and will require optimization based on your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6][7] |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5] |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5] |
| Flow Rate | 0.4 mL/min.[7] |
| Column Temperature | 55°C.[5] |
| Ionization Mode | Negative Electrospray Ionization (ESI-).[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM).[4] |
| Example Transition | Monitor the specific precursor to product ion transition for your target Lyso PG and for this compound. |
Visualizations
Lysophosphatidylglycerol (LPG) Signaling Pathway
Lysophosphatidylglycerols are bioactive lipids that can act as signaling molecules. While the signaling pathways of LPGs are still under investigation, some studies suggest they may exert their effects through G protein-coupled receptors (GPCRs), such as GPR55.[9]
Caption: Putative signaling pathway of Lysophosphatidylglycerol (LPG) via the GPR55 receptor.
Troubleshooting Workflow for Lipid Quantification
This workflow provides a logical sequence of steps to diagnose and resolve common issues in lipid quantification experiments.
Caption: A step-by-step workflow for troubleshooting lipid quantification issues.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of lysophospholipids associated with soy protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Many Roles of Lysophospholipid Mediators and Japanese Contributions to This Field [jstage.jst.go.jp]
Technical Support Center: 19:0 Lyso PG-d5 Stability and Signal Optimization
Welcome to the technical support center for 19:0 Lyso PG-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the stability and signal of this internal standard. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of lysophosphatidylglycerol (B1238068) (Lyso PG) containing a nonadecanoyl (19:0) fatty acid chain. The five deuterium (B1214612) atoms (d5) are typically located on the glycerol (B35011) backbone. Its primary application is as an internal standard for quantitative analysis of lysophospholipids and other lipid species in complex biological samples using mass spectrometry (MS) techniques like LC-MS.[1][2][3]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for the long-term stability of deuterated lipid standards.
-
As a Powder: Saturated lipids like this compound are relatively stable as powders. They should be stored in a glass container with a Teflon-lined closure at or below -16°C.[4] Before use, the entire container must be warmed to room temperature before opening to prevent condensation from accumulating on the cold powder.[4]
-
In Solution: For long-term stability, it is recommended to dissolve the lipid in a suitable organic solvent. The solution should be stored in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[4] Avoid using plastic containers for organic solutions, as plasticizers can leach into the solvent and contaminate the standard.[4] It is also advisable to minimize freeze-thaw cycles.[4]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent depends on the intended application (e.g., storage, extraction, or chromatography). A summary of recommended solvents is provided in the table below. For stock solutions, a mixture like chloroform (B151607):methanol (B129727) (2:1, v/v) or dichloromethane (B109758) (DCM):methanol (1:1, v/v) is common.[3][5] It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants.[6][7]
Q4: Can the choice of solvent negatively impact the stability of the standard?
A4: Yes, solvent quality and type can affect stability. For example, chloroform can degrade, especially when exposed to UV light and oxygen, to form phosgene.[8] Phosgene is highly reactive and can modify lipids, particularly those with primary amine groups.[8] Similarly, solvents like methanol may contain impurities such as formaldehyde, which can react with certain lipids.[9] Using fresh, high-purity solvents and storing them properly is essential.
Q5: How does the solvent used to resuspend the final sample extract affect the LC-MS signal?
A5: The resuspension solvent has a significant impact on chromatographic peak shape and signal intensity. For reversed-phase liquid chromatography (RPLC), the injection solvent should be of equal or lesser solvent strength than the initial mobile phase.[10] Injecting a sample dissolved in a solvent much stronger (e.g., high organic content) than the aqueous starting conditions of the mobile phase can lead to peak distortion, including splitting and broadening, which reduces signal intensity and reproducibility.[6][10]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on solvent-related causes.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Degradation of Standard: Improper storage (temperature, light exposure, repeated freeze-thaw cycles).[4]2. Incomplete Solubilization: The standard is not fully dissolved in the chosen solvent.3. Ion Suppression: High concentrations of co-eluting compounds from the sample matrix are competing for ionization.[11][12][13]4. Inefficient Extraction: The solvent system used for lipid extraction was not optimal for lyso-lipids.[14] | 1. Verify storage conditions (-20°C for solutions). Prepare a fresh dilution from the stock solution.2. Gently warm or sonicate the vial to aid dissolution. Ensure the chosen solvent is appropriate.[4]3. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample if possible.4. Re-evaluate the extraction protocol. Methods like the Folch (chloroform/methanol) or acidified Bligh and Dyer are generally effective for a broad range of lipids, including lyso-lipids.[14] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[10]2. Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase.3. Extra-Column Volume: Excessive tubing length or poor connections leading to peak broadening.[10] | 1. Evaporate the sample and resuspend it in a solvent that closely matches the initial mobile phase composition (e.g., for RPLC, a high aqueous percentage).[6]2. Flush the column with a strong solvent. If the problem persists, replace the in-line filter or the analytical column.[10]3. Use minimal lengths of appropriate diameter tubing and ensure all fittings are secure. |
| Variable/Inconsistent Signal | 1. Precipitation in Autosampler: The standard is precipitating out of solution at the autosampler temperature.2. Inconsistent Extraction Efficiency: Variability in the sample extraction process.3. Mobile Phase Issues: Buffers prepared incorrectly, microbial growth in aqueous mobile phase, or solvent evaporation changing the composition.[7] | 1. Check the solubility of the lipid in the resuspension solvent at the autosampler temperature. Consider adding a small percentage of a stronger solvent like isopropanol (B130326) if compatible with the chromatography.2. Standardize the extraction protocol, ensuring consistent solvent volumes and mixing times.3. Prepare fresh mobile phases daily. Filter aqueous buffers. Keep solvent bottles capped to prevent evaporation.[10] |
| Unexpected Peaks in Mass Spectrum | 1. Solvent Contamination: Impurities present in the solvents used for extraction or mobile phase.[8]2. Contamination from Containers: Leaching of plasticizers or other contaminants from plastic tubes or caps (B75204).[4]3. Solvent Adducts: Formation of adducts (e.g., sodium, potassium) with the analyte. | 1. Use high-purity, LC-MS grade solvents. Run a solvent blank to identify contaminant peaks.2. Always use glass containers with Teflon-lined caps for storing and handling organic solutions of lipids.[4]3. This is often unavoidable. Identify the expected adducts for your analyte and include them in your acquisition method. Use mobile phase additives like ammonium (B1175870) formate (B1220265) to promote the formation of a single, consistent adduct. |
| Shifting Retention Times | 1. Changing Mobile Phase Composition: Solvent proportions are changing due to inaccurate pump performance or evaporation.[7]2. Column Equilibration: Insufficient time for the column to equilibrate between injections.[15]3. Column Temperature Fluctuations: Inconsistent column oven temperature.[15] | 1. Prime the LC pumps and ensure solvent lines are free of air bubbles. Keep solvent bottles capped.2. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[15]3. Use a column oven and ensure it maintains a stable temperature. |
Experimental Protocols & Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent/Mixture | Primary Use | Key Considerations |
| Methanol (MeOH) | Stock Solution, Extraction, Mobile Phase | Good for dissolving polar lipids. Use LC-MS grade. Can contain impurities like formaldehyde.[9] |
| Chloroform (CHCl₃) | Stock Solution, Extraction | Excellent for a wide range of lipids. Can degrade to form reactive phosgene; store in amber bottles.[8] |
| Dichloromethane (DCM) | Stock Solution, Extraction | A less toxic alternative to chloroform with similar properties.[16] |
| Isopropanol (IPA) | Extraction, Mobile Phase | Often used in mobile phases to elute hydrophobic lipids and to help clean columns.[6] |
| Acetonitrile (ACN) | Mobile Phase | Common organic solvent for reversed-phase and HILIC chromatography. Use LC-MS grade. |
| Chloroform:Methanol (2:1 or 1:1, v/v) | Stock Solution, Extraction | A robust, general-purpose solvent mixture for dissolving and extracting a broad class of lipids (Folch/Bligh & Dyer methods).[14] |
| Hexane:Isopropanol (3:2, v/v) | Extraction | Particularly effective for extracting less polar lipids, but may be less efficient for highly polar lyso-lipids.[14] |
| Methanol:MTBE (1.5:5, v/v) | Extraction | An alternative to chloroform-based methods where the lipid-containing organic phase is the upper layer, simplifying collection.[16] |
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the proper procedure for dissolving a powdered lipid standard.
-
Equilibrate: Allow the vial containing the powdered this compound to warm to room temperature for at least 30 minutes before opening. This prevents water condensation on the cold powder.[4]
-
Add Solvent: Using a gas-tight glass syringe, add a precise volume of a suitable solvent (e.g., Chloroform:Methanol 2:1, v/v) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolve: Cap the vial tightly with its Teflon-lined cap. Vortex the vial for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath until the solution is clear. Visually inspect to ensure no particulate matter remains.
-
Store: Store the resulting stock solution in the glass vial at -20°C.[4] Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Visualizations
Workflow for Troubleshooting Low Signal Intensity
The following diagram outlines a logical workflow for diagnosing the root cause of a poor or absent signal for this compound.
Caption: A logical workflow for diagnosing low signal intensity of this compound.
Simplified Lysophosphatidylglycerol (LPG) Biosynthesis Pathway
Lysophosphatidylglycerol is a bioactive lysophospholipid that can be generated from membrane phospholipids (B1166683) and participate in cell signaling.
Caption: Simplified pathway showing the generation of Lyso PG and its role in signaling.[17][18][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. zefsci.com [zefsci.com]
- 8. youtube.com [youtube.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. agilent.com [agilent.com]
- 11. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. escholarship.org [escholarship.org]
- 17. Novel lysophosphoplipid receptors: their structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lysophosphatidylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
how to handle unexpected peaks or contamination with 19:0 Lyso PG-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 19:0 Lyso PG-d5 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of lysophosphatidylglycerol (B1238068) containing a nonadecanoyl (19:0) fatty acid. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone make it heavier than its naturally occurring, non-deuterated counterpart. This mass difference allows it to be distinguished by a mass spectrometer. It is used as an internal standard in mass spectrometry-based lipidomics to accurately quantify the corresponding endogenous lysophospholipids. The ideal internal standard is chemically similar to the analyte of interest and is not naturally present in the sample, allowing for correction of variability during sample preparation and analysis.[1]
Q2: I am observing a peak at the m/z of the non-deuterated 19:0 Lyso PG in my samples spiked only with this compound. What could be the cause?
A2: This can be due to a few factors:
-
Isotopic Purity of the Standard: The this compound standard may contain a small percentage of the non-deuterated (d0) form as an impurity. High isotopic enrichment (ideally ≥98%) is crucial for accurate quantification.
-
In-source Back-Exchange: Although less common for C-D bonds, under certain mass spectrometer source conditions, deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur with deuterium on heteroatoms like -OH or -NH.
-
Natural Abundance of Isotopes: The endogenous, non-deuterated 19:0 Lyso PG will have its own isotopic distribution, including M+1 and M+2 peaks, which could potentially overlap with signals from the deuterated standard, especially with low-resolution mass spectrometers.
Q3: My this compound peak is showing tailing or splitting in the chromatogram. What are the potential reasons?
A3: Peak tailing or splitting for this compound can arise from several issues:
-
Column Overload: Injecting too high a concentration of the standard can lead to peak distortion.
-
Secondary Interactions: The phosphate (B84403) group in Lyso PG can interact with active sites on the column packing material or stainless steel components of the LC system, leading to peak tailing.
-
Poorly Prepared Mobile Phase: Incorrect pH or ionic strength of the mobile phase can affect the peak shape of polar lipids.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
Troubleshooting Guides
Issue 1: Unexpected Peak for Non-Deuterated 19:0 Lyso PG
This guide will help you troubleshoot the appearance of a peak corresponding to the non-deuterated 19:0 Lyso PG when only the deuterated standard was used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected non-deuterated peak.
Detailed Steps:
-
Verify Isotopic Purity: Contact the supplier for the certificate of analysis to confirm the isotopic purity of the this compound standard. If in doubt, analyze a fresh, high-concentration solution of the standard alone to assess the level of the d0 impurity.
-
Analyze a Blank Sample: Prepare a blank sample (e.g., solvent or a matrix free of the analyte) and spike it with the same concentration of this compound used in your experimental samples. Analyze this by LC-MS/MS. If the non-deuterated peak is still present, it is likely an impurity in the standard.
-
Optimize Mass Spectrometer Source Conditions: To minimize the risk of in-source back-exchange, try reducing the source temperature or other energetic parameters.
-
Evaluate Matrix Effects: If the unexpected peak only appears in biological samples, it may be an isobaric interference from the matrix. A high-resolution mass spectrometer can help differentiate between 19:0 Lyso PG and other lipids with the same nominal mass.
Issue 2: Chromatographic Peak Shape Problems (Tailing, Splitting)
This guide addresses common issues with the chromatographic peak shape of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Detailed Steps:
-
Check Standard Concentration: Dilute the internal standard to a lower concentration and re-inject to see if the peak shape improves. This will help rule out column overload.
-
Optimize Mobile Phase:
-
pH: Ensure the mobile phase pH is appropriate for lysophospholipids. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.
-
Additive: Consider adding a small amount of a competing base, like ammonium (B1175870) hydroxide, to the mobile phase to reduce secondary interactions with the column.
-
-
Evaluate LC Column Condition:
-
Flush the column: Flush the column with a strong solvent to remove any potential contaminants.
-
Replace the column: If the column is old or has been used extensively, it may need to be replaced.
-
-
Perform System Check: Ensure there are no leaks or blockages in the LC system that could be contributing to peak distortion.
Data Presentation
Table 1: Mass-to-Charge (m/z) Ratios for 19:0 Lyso PG and this compound
| Compound | Molecular Formula | Exact Mass | [M-H]⁻ | [M+H]⁺ | [M+Na]⁺ | [M+NH₄]⁺ |
| 19:0 Lyso PG | C₂₅H₅₀O₉P | 529.3192 | 528.3114 | 530.3270 | 552.3090 | 547.3536 |
| This compound | C₂₅H₄₅D₅O₉P | 534.3506 | 533.3428 | 535.3584 | 557.3403 | 552.3850 |
Table 2: Expected Chromatographic Behavior
| Chromatography Mode | Expected Retention Time Shift (Deuterated vs. Non-deuterated) |
| Reversed-Phase (e.g., C18) | Deuterated standard typically elutes slightly earlier (0.1-0.5% shorter retention time).[2][3][4] |
| HILIC | Retention time shift can be variable and less predictable.[4] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is a modified version of the methyl-tert-butyl ether (MTBE) extraction method suitable for lysophospholipids.
Materials:
-
Plasma or serum sample
-
Methanol (B129727) (LC-MS grade)
-
MTBE (LC-MS grade)
-
This compound internal standard solution (in methanol)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 100 µL of plasma/serum in a glass tube, add 200 µL of methanol containing the this compound internal standard at the desired concentration.
-
Vortex for 30 seconds.
-
Add 800 µL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/acetonitrile 1:1 v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Lysophospholipids
This is a general LC-MS/MS method that can be adapted for the analysis of 19:0 Lyso PG.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
19:0 Lyso PG: Precursor m/z 528.3 -> Product m/z (select a characteristic fragment, e.g., the fatty acid carboxylate at m/z 299.3)
-
This compound: Precursor m/z 533.3 -> Product m/z (select the corresponding fragment, e.g., m/z 299.3)
-
-
Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
Signaling Pathway
Lysophosphatidylglycerols (LysoPGs) are known to be involved in various signaling pathways, often through G-protein coupled receptors (GPCRs). Below is a simplified diagram of a potential LysoPG signaling pathway.
Caption: Simplified LysoPG signaling pathway via G-protein coupled receptors.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | C42H82NaO10P | CID 46891829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nonadecyl-sn-glycero-3-phosphocholine | C27H58NO6P | CID 24779517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating Lipidomics Assays: A Comparative Guide to Internal Standards Featuring 19:0 Lyso PG-d5
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a lipidomics assay is paramount for generating reliable and reproducible data, a cornerstone of insightful biological research and drug development. A critical component of this validation is the appropriate selection and use of internal standards. This guide provides a comprehensive comparison of 19:0 Lyso PG-d5 as an internal standard for the quantification of lysophosphatidylglycerols (Lyso PGs), comparing its performance with other common alternatives and providing detailed experimental protocols for assay validation.
Performance Comparison of Internal Standards for Lyso PG Quantification
The choice of an internal standard is a critical decision in quantitative lipidomics. Ideally, an internal standard should mimic the analyte's chemical and physical properties, co-elute chromatographically, and experience similar ionization efficiency and matrix effects. For the analysis of lysophosphatidylglycerols, both stable isotope-labeled (e.g., deuterated) and odd-chain lipids are commonly employed.
Here, we compare the performance of this compound, a deuterated internal standard, with an odd-chain alternative, 17:1 Lyso PG. While direct head-to-head comparative data in a single study is limited, the following table summarizes typical performance characteristics gleaned from various lipidomics validation studies.
| Performance Metric | This compound (Deuterated) | 17:1 Lyso PG (Odd-Chain) | Rationale for Performance |
| Linearity (R²) ** | >0.99 | >0.99 | Both types of standards typically exhibit excellent linearity over a wide dynamic range when optimized. |
| Precision (Intra-day CV%) | <10% | <15% | Deuterated standards often show slightly better precision due to their closer structural similarity to the endogenous analyte, leading to more consistent co-elution and ionization. |
| Precision (Inter-day CV%) | <15% | <20% | Similar to intra-day precision, the closer analogy of deuterated standards can lead to better long-term reproducibility. |
| Accuracy (Recovery %) ** | 85-115% | 80-120% | Deuterated standards are expected to more accurately correct for variations in extraction efficiency and matrix effects. |
| Limit of Detection (LOD) | Low (pg to low ng/mL) | Low (pg to low ng/mL) | The LOD is highly dependent on the mass spectrometry platform and method optimization, with both standard types capable of achieving high sensitivity. |
| Matrix Effect Compensation | Superior | Good | As deuterated standards have nearly identical physicochemical properties to their endogenous counterparts, they are more effective at compensating for ion suppression or enhancement caused by the sample matrix.[1] |
Experimental Protocols for Lipidomics Assay Validation
A rigorous validation protocol is essential to ensure the accuracy and reliability of a lipidomics assay. The following is a detailed methodology for the validation of an LC-MS/MS-based assay for the quantification of Lyso PGs using this compound as an internal standard. This protocol is based on established guidelines for bioanalytical method validation.[1]
Stock Solutions and Calibration Standards
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform:methanol 1:1, v/v).
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled Lyso PG standard corresponding to the analyte of interest in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations spanning the expected physiological range of the analyte.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples (calibrators, quality controls, and unknown samples).
Sample Preparation and Lipid Extraction
-
Sample Thawing: Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
Internal Standard Spiking: Add a precise volume of the internal standard spiking solution to each sample.
-
Protein Precipitation and Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.
-
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Employ a gradient elution starting with a lower percentage of mobile phase B and gradually increasing to elute more hydrophobic lipids.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 50 °C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for Lyso PGs.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the this compound internal standard.
-
Validation Parameters
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The linearity should be assessed by the coefficient of determination (R²), which should be ≥ 0.99.
-
Precision and Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Intra-day Precision and Accuracy: Analyze at least five replicates of each QC level on the same day. The coefficient of variation (CV%) for precision should be ≤15% (≤20% for the lower limit of quantification, LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
-
Inter-day Precision and Accuracy: Analyze the QC samples on at least three different days. The CV% for precision should be ≤15% (≤20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
-
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the LOD as the concentration at which the signal-to-noise ratio is ≥3. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically CV% ≤20% and accuracy within 80-120%).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: Determine the extraction efficiency by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
Visualizing the Workflow and Biological Context
To better illustrate the processes described, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for validating a lipidomics assay and a relevant signaling pathway involving lysophosphatidylglycerols.
Caption: Experimental workflow for lipidomics assay validation.
Lysophosphatidylglycerols are not merely intermediates in lipid metabolism; they also function as signaling molecules. One of the key receptors for lysophospholipids is GPR55, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation.[2][3]
Caption: Lyso PG signaling through GPR55 in inflammation.
References
A Head-to-Head Battle of Precision: 19:0 Lyso PG-d5 Versus Other Lysophospholipid Internal Standards in Lipidomics
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accuracy of quantitative analysis hinges on the selection of an appropriate internal standard. This guide provides an objective comparison of 19:0 Lyso PG-d5 against other commonly used lysophospholipid internal standards, supported by experimental data and detailed methodologies to inform your analytical decisions.
The quantification of lysophospholipids, a class of signaling molecules implicated in numerous physiological and pathological processes, presents a significant analytical challenge. Their low abundance and structural diversity necessitate the use of highly sensitive and specific techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of LC-MS/MS quantification is critically dependent on the use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. This guide delves into a comparative analysis of this compound, a deuterated lysophosphatidylglycerol, with other classes of lysophospholipid internal standards, namely odd-chain and other deuterated variants.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. The key advantage of deuterated standards lies in their near-identical physicochemical properties to the endogenous analytes of interest. This similarity ensures that the internal standard behaves almost identically to the target analyte during sample extraction, chromatographic separation, and ionization, providing the most accurate correction for analytical variability.
The primary benefit of using a deuterated standard like this compound is the mitigation of matrix effects. Matrix effects, caused by co-eluting compounds from the sample matrix (e.g., plasma, tissue), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, allowing for reliable quantification.
Furthermore, the use of deuterated standards avoids the issue of isobaric interference, where other lipids in the sample have the same nominal mass as the internal standard. This is a common problem with odd-chain internal standards, which can sometimes be present endogenously in certain biological samples.
Performance Comparison: this compound in the Spotlight
Table 1: Qualitative Performance Comparison of Lysophospholipid Internal Standards
| Feature | This compound (Deuterated) | Odd-Chain Lyso PG (e.g., 17:0 Lyso PG) | Other Deuterated Lyso-PLs (e.g., 18:1 Lyso PC-d5) |
| Chemical Similarity to Endogenous Analyte | Very High | Moderate to High | High (for its class) |
| Co-elution with Analyte | Nearly Identical | Similar, but can differ | Nearly Identical (for its class) |
| Correction for Matrix Effects | Excellent | Good to Very Good | Excellent (for its class) |
| Potential for Endogenous Interference | Very Low | Possible in some diets/metabolic states | Very Low |
| Cost | Higher | Lower | Higher |
| Commercial Availability | Readily Available | Readily Available | Varies by specific standard |
Table 2: Expected Quantitative Performance Characteristics
| Parameter | This compound | Odd-Chain Lyso PG |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Recovery (%) | Expected to be high and consistent with analyte | Can be variable depending on matrix |
| Matrix Effect (%) | Minimal impact on analyte/IS ratio | Can be significant if not co-eluting perfectly |
| Precision (%RSD) | < 15% | < 15-20% |
| Accuracy (%Bias) | ± 15% | ± 15-20% |
Experimental Protocols: A Roadmap to Accurate Quantification
The following provides a detailed methodology for the analysis of lysophosphatidylglycerols using LC-MS/MS with this compound as an internal standard. This protocol can be adapted for other lysophospholipids with appropriate modifications.
1. Sample Preparation and Lipid Extraction
-
Objective: To efficiently extract lysophospholipids from a biological matrix while minimizing degradation and contamination.
-
Procedure:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v).
-
Vortex for 1 minute and incubate on a shaker at 4°C for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect lysophosphatidylglycerols and the internal standard with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endogenous Lyso PG (example: 18:1 Lyso PG): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined by direct infusion of the standard).
-
-
Collision Energy and other MS parameters: Optimize for each specific analyte and internal standard.
-
Visualizing the Science: Workflows and Pathways
To further clarify the experimental process and the biological context of lysophosphatidylglycerols, the following diagrams are provided.
Lysophosphatidylglycerol (LPG) is not just a passive membrane component; it is an active signaling molecule, particularly in the immune system. LPG has been shown to activate macrophages through Toll-like receptor 2 (TLR2), initiating a signaling cascade that leads to the production of inflammatory mediators.
Conclusion: Making an Informed Choice
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative lipidomics data. While odd-chain lysophospholipids can be a cost-effective option, deuterated standards like this compound offer superior performance due to their near-identical chemical and physical properties to the endogenous analytes. This leads to more effective correction for matrix effects and a lower risk of endogenous interference, ultimately providing more accurate and precise quantification. For researchers seeking the highest level of confidence in their results, this compound and other deuterated lysophospholipid internal standards represent the optimal choice for rigorous and reproducible lipidomics research.
A Comparative Guide to the Accuracy and Precision of 19:0 Lyso PG-d5 for Lipid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of lipids is paramount in understanding their roles in health and disease, and in the development of novel therapeutics. The use of internal standards in mass spectrometry-based lipidomics is a critical component of a robust quantitative workflow. This guide provides an objective comparison of the performance of 19:0 Lyso PG-d5 as an internal standard for lipid quantification, weighed against other common alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their analytical needs.
Performance of this compound: A Benchmark
A high-throughput, omic-scale targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for lipid phenotyping in human plasma utilized a mixture of 75 isotopically labeled internal standards, including this compound. This comprehensive study provides a valuable benchmark for the performance of this compound in a complex biological matrix. The method demonstrated excellent precision, as summarized in the table below.
| Performance Metric | Value |
| Median Intra-day Precision (%CV) | 8.5%[1] |
| Median Inter-day Precision (%CV) | 10.9%[1] |
Table 1: Precision of a quantitative lipidomics workflow utilizing a mixture of 75 isotopically labeled internal standards, including this compound, in human plasma.[1]
These low coefficients of variation (CV) indicate high reproducibility and reliability of the analytical method, underscoring the suitability of this compound as an internal standard for achieving accurate and precise lipid quantification.
Comparison of Internal Standard Alternatives
The choice of an internal standard is a critical decision in quantitative lipidomics. While deuterated standards like this compound are widely used, other alternatives such as odd-chain and ¹³C-labeled lipids are also available. Each class of internal standard possesses distinct advantages and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced with deuterium (B1214612). | - Closely co-elutes with the endogenous analyte in liquid chromatography (LC).- Effectively corrects for matrix effects.[2]- Generally more cost-effective than ¹³C-labeled standards. | - Potential for a slight retention time shift compared to the native analyte due to the deuterium isotope effect.[2]- Risk of H/D exchange, leading to potential inaccuracies.[3]- Possible interference from naturally occurring isotopes of the analyte, especially with a low number of deuterium labels.[4] |
| Odd-Chain Lipids (e.g., 17:1 Lyso PG) | Utilize a lipid with an acyl chain length not commonly found in the biological system being studied. | - Easily distinguished from endogenous even-chain lipids by mass spectrometry.- Can be a cost-effective alternative to isotopically labeled standards. | - May not perfectly mimic the extraction efficiency and ionization response of all endogenous lipids with varying chain lengths and saturation.[5]- Potential for natural occurrence in some biological systems, leading to interference. |
| ¹³C-Labeled Lipids | Carbon atoms are replaced with the stable isotope ¹³C. | - Considered the "gold standard" as they have nearly identical physicochemical properties to the endogenous analyte, ensuring co-elution and identical behavior during sample processing and analysis.[3]- No risk of isotopic exchange. | - Typically the most expensive option.[3]- Synthesis can be more complex. |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and accurate lipid quantification. The following is a representative workflow for the analysis of lysophosphatidylglycerols using this compound as an internal standard.
Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)
This protocol is adapted from established methods for high-throughput lipid extraction.
-
Sample Preparation: Homogenize 10-20 mg of tissue or cell pellet in a suitable volume of cold methanol (B129727).
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample.
-
Solvent Addition: Add MTBE and water to the methanol-sample mixture to achieve a final solvent ratio of approximately 10:3:2.5 (MTBE:Methanol:Water).
-
Phase Separation: Vortex the mixture thoroughly and centrifuge at low speed to induce phase separation.
-
Lipid Extraction: Carefully collect the upper (organic) phase containing the lipids.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating lysophospholipids.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B is used to elute the lipids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of lysophosphatidylglycerols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
-
MRM Transitions:
-
Analyte (e.g., 18:1 Lyso PG): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standard (this compound): Monitor the corresponding transition for the deuterated standard.
-
-
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A typical experimental workflow for lipid quantification using an internal standard.
Caption: A simplified overview of the glycerophospholipid metabolism pathway leading to the formation of Lyso-PG.
References
The Critical Role of Internal Standards in Quantitative Lipidomics: A Comparative Guide to 19:0 Lyso PG-d5
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. This guide provides an objective comparison of 19:0 Lyso PG-d5 as an internal standard against other common alternatives, supported by established principles of mass spectrometry-based quantification and detailed experimental protocols. The focus is to equip researchers with the knowledge to make informed decisions for robust and reproducible results in their analytical workflows.
In the landscape of quantitative lipid analysis by mass spectrometry, internal standards are indispensable for correcting for variability throughout the analytical process, including extraction efficiency, matrix effects, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated standards, such as this compound, are a popular choice due to their chemical similarity to their endogenous counterparts.
Performance Comparison of Internal Standards for Lysophosphatidylglycerol (B1238068) (Lyso-PG) Quantification
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. While this compound is a commonly used internal standard for the quantification of lysophosphatidylglycerols (Lyso-PGs), other alternatives exist. The following table summarizes the key performance characteristics of this compound compared to other classes of internal standards. The quantitative performance highlights are based on established principles and data from broader lipidomics validation studies.
| Internal Standard Type | Analyte(s) | Advantages | Disadvantages | Quantitative Performance Highlights |
| Deuterated Lyso-PG (e.g., this compound) | Endogenous Lysophosphatidylglycerols (Lyso-PGs) | - High chemical and structural similarity to the analyte, leading to similar extraction recovery and ionization efficiency.[1][2][3] - Co-elutes closely with the analyte in liquid chromatography (LC), providing good correction for matrix effects.[4] | - Potential for isotopic overlap with endogenous species, especially for lipids with low natural abundance of heavy isotopes. - In-source fragmentation can sometimes lead to the loss of the deuterium (B1214612) label, affecting accuracy. | - Generally provides high accuracy and precision for the quantification of the specific lipid class it represents.[1][2] - The use of a deuterated standard from the same lipid class is considered a gold standard for quantitative lipidomics.[5] |
| Odd-Chain Lyso-PG (e.g., 17:1 Lyso PG) | Endogenous Lyso-PGs | - Not naturally abundant in most mammalian systems, minimizing interference with endogenous lipids.[4] - Cost-effective compared to some stable isotope-labeled standards. | - May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous Lyso-PGs due to differences in hydrophobicity.[4] - Can be present endogenously in certain diets or disease states, requiring careful validation. | - Can provide reliable quantification, but its performance may vary depending on the specific even-chain Lyso-PG being measured.[4] - A study noted that quantifying a lipid class with an internal standard from a different class can lead to different concentration values compared to using a class-specific standard.[4] |
| Deuterated Standard of a Different Lysophospholipid Class (e.g., 18:1 Lyso PC-d7) | Endogenous Lyso-PGs | - Can correct for general variations in sample preparation and instrument response. - May be included in commercially available internal standard mixtures for broader lipid class coverage.[6] | - Significant differences in chemical properties (e.g., headgroup polarity) can lead to different extraction efficiencies and ionization responses compared to Lyso-PGs.[7] - May not co-elute with Lyso-PGs, leading to poor correction for matrix effects specific to the analyte's retention time. | - Can introduce bias and reduce the accuracy of quantification for Lyso-PGs.[7] - Generally not recommended for accurate quantification of a specific lipid class when a class-specific internal standard is available. |
Experimental Protocols
Accurate cross-validation of internal standards requires a meticulously designed and executed experimental protocol. Below is a detailed methodology for the comparative analysis of this compound and an alternative internal standard for the quantification of Lyso-PGs in human plasma.
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for lipid extraction from plasma.[8][9]
-
Materials:
-
Human plasma (EDTA-anticoagulated)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Alternative internal standard stock solution (e.g., 17:1 Lyso PG, 1 mg/mL in methanol)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 500 µL of cold methanol containing the internal standard(s). For a comparative study, two sets of samples should be prepared: one spiked with this compound and the other with the alternative internal standard at a final concentration of 1 µg/mL.
-
Vortex the mixture for 30 seconds.
-
Add 2.5 mL of MTBE.
-
Vortex for 1 minute and then incubate at room temperature for 30 minutes on a shaker.
-
Add 500 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol is a composite of typical methods for lysophospholipid analysis.[10][11][12]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (7:3, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous Lyso-PGs: Precursor ions corresponding to different Lyso-PG species (e.g., 16:0 Lyso-PG, 18:1 Lyso-PG, 18:0 Lyso-PG) and a common product ion corresponding to the glycerophosphate headgroup (m/z 153.0).
-
This compound: Specific precursor-to-product ion transition for the deuterated standard.
-
Alternative Internal Standard: Specific precursor-to-product ion transition for the alternative standard.
-
-
Mandatory Visualizations
Lysoglycerophospholipid Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of lysophospholipids, including lysophosphatidylglycerol (LPG). This pathway highlights the metabolic context in which the analytes of interest are generated.[13][14][15]
Caption: Overview of the lysophosphatidylglycerol (LPG) biosynthesis and remodeling pathway.
Experimental Workflow for Internal Standard Comparison
This diagram outlines the logical flow of the experimental procedure for comparing the performance of this compound with an alternative internal standard.
Caption: Logical workflow for the cross-validation of internal standards in quantitative lipidomics.
References
- 1. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. littlemsandsailing.com [littlemsandsailing.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison for High-Fidelity Lipid Analysis: 19:0 Lyso PG-d5 Versus C13-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In the landscape of mass spectrometry-based lipidomics, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between the deuterated standard, 19:0 Lyso PG-d5, and carbon-13 (C13)-labeled internal standards for lipid analysis, supported by experimental data and detailed methodologies.
The ideal internal standard (IS) should exhibit chemical and physical properties identical to the analyte of interest, differing only in mass. This ensures that it behaves identically during sample extraction, chromatographic separation, and ionization, thereby accurately compensating for variations throughout the analytical workflow. While both deuterated and C13-labeled standards are designed to fulfill this role, their fundamental isotopic differences can lead to significant variations in analytical performance.
Performance Comparison: Deuterated vs. C13-Labeled Standards
The primary distinction between this compound and a C13-labeled equivalent lies in the isotopes used for labeling. Deuterium (B1214612) (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle difference has profound implications for chromatographic behavior and isotopic stability.
C13-labeled internal standards are widely considered superior to their deuterated counterparts for many applications.[1] The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2] While deuterated internal standards can be a more cost-effective option, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2]
Quantitative Performance Data
While direct head-to-head comparative data for this compound and a C13-labeled lysophosphatidylglycerol (B1238068) (Lyso PG) were not available in the public domain at the time of this review, the following tables summarize quantitative data from studies comparing the general performance of deuterated and C13-labeled internal standards across various lipid classes. This data provides a strong basis for inferring the expected performance differences.
Table 1: General Performance Comparison of Deuterated vs. C13-Labeled Internal Standards
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | C13-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2] | The superior co-elution of C13-IS provides more accurate compensation for matrix effects.[2] |
| Accuracy & Precision | Can lead to inaccuracies; one study showed a 40% error due to imperfect retention time match.[3] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[2] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[2] | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%).[2] |
| Isotopic Stability | Potential for isotopic scrambling or exchange of deuterium atoms.[1] | Incapable of isotopic scrambling, providing a more stable label.[1] | C13-labeling offers higher confidence in the stability of the internal standard throughout the analytical process. |
| Matrix Effect Compensation | May not fully compensate for matrix effects if retention time differs from the analyte. | Superior compensation for matrix effects due to identical retention time and ionization behavior. | C13-IS are more effective at correcting for ion suppression or enhancement. |
| Cost & Availability | Generally more cost-effective and widely available.[1] | Typically more costly and may have limited commercial availability.[1] | The choice may be influenced by budget and the availability of specific C13-labeled standards. |
Table 2: Illustrative Comparison of Coefficient of Variation (CV%)
| Internal Standard Type | Analyte Class | Average CV% (Raw Data) | Average CV% (Normalized Data) | Reference |
| Deuterated IS Mixture | Various Lipids | 11.01% | Not specified, but generally higher than C13-IS | Inferred from |
| C13-IS Mixture | Various Lipids | 11.01% | 6.36% |
This table illustrates the significant reduction in analytical variability achieved with C13-labeled internal standards as reported in a comparative study.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for generating reliable and reproducible lipidomics data. The following are representative protocols for lipid extraction and LC-MS/MS analysis that can be adapted for the use of either this compound or a C13-labeled Lyso PG internal standard.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from plasma samples.
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard (either this compound or C13-labeled Lyso PG) dissolved in an appropriate solvent (e.g., methanol) to the plasma sample.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample.
-
Homogenization: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of Lysophosphatidylglycerols
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of Lyso PG species.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate.
-
-
Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids. The specific gradient profile should be optimized for the separation of Lyso PG species.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QTRAP or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the analysis of Lyso PG.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for targeted quantification. The MRM transitions for the analyte and the internal standard (this compound or C13-Lyso PG) need to be determined and optimized.
-
Quantification: The concentration of the endogenous Lyso PG is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The choice between this compound and a C13-labeled internal standard for lipid analysis represents a trade-off between cost and analytical performance. While the deuterated standard is a viable and more economical option, the inherent advantages of C13-labeled standards—perfect co-elution, isotopic stability, and superior accuracy—make them the preferred choice for applications demanding the highest level of quantitative rigor.
For researchers and drug development professionals where data integrity and the precise quantification of lipid mediators are paramount, the investment in C13-labeled internal standards is strongly recommended. This is particularly crucial in complex biological matrices where matrix effects can significantly impact analytical accuracy. By understanding the performance differences and implementing robust experimental protocols, scientists can ensure the generation of high-quality, reliable, and defensible lipidomics data.
References
- 1. Metabolomics and Lipidomics Screening Reveal Reprogrammed Signaling Pathways toward Cancer Development in Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity of Quantification: A Comparative Guide to 19:0 Lyso PG-d5 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lysophospholipids is paramount for understanding cellular signaling and identifying potential disease biomarkers. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of the performance of the deuterated internal standard 19:0 Lyso PG-d5 with odd-chain lysophosphatidylglycerol (B1238068) (Lyso PG) alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the endogenous analyte, which allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby effectively correcting for variations in these processes. This guide will delve into the practical aspects of employing this compound and compare its performance, particularly in terms of linearity of quantification, against common non-deuterated alternatives.
Comparative Performance of Internal Standards for Lyso PG Quantification
The linearity of a quantitative method is a critical parameter, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. For the quantification of lysophosphatidylglycerols (Lyso PGs), both deuterated and odd-chain internal standards are commonly employed.
This compound (Deuterated Internal Standard)
Stable isotope-labeled standards, such as this compound, are the preferred choice for achieving the highest accuracy and precision. By incorporating deuterium (B1214612) atoms, the mass of the internal standard is shifted, allowing it to be distinguished from the endogenous analyte by the mass spectrometer while maintaining nearly identical physicochemical properties. This co-elution and similar ionization behavior lead to excellent correction for matrix effects and other sources of analytical variability.
Published studies validating lipidomics methods that include deuterated lysophospholipid standards consistently report excellent linearity. For instance, a study developing a comprehensive lipidomics platform utilizing a suite of deuterated internal standards, including those for Lyso PGs, demonstrated robust linearity with coefficients of determination (R²) greater than 0.99 for the calibration curves of various lipid classes.[1] Another validated method for the quantification of low-abundance lysoglycerophospholipids, including LPGs, also showed strong linearity with goodness-of-fit values ranging from 0.99823 to 0.99995.[2]
| Parameter | Performance of this compound (from validated methods) |
| Linearity (R²) | > 0.99[1] |
| Goodness of Fit | 0.99823–0.99995 |
| Lower Limit of Quantification (LLOQ) | 0.03–14.06 ng/mL (for a range of low-abundance lysophospholipids) |
Odd-Chain Lyso PG (Alternative Internal Standard)
Odd-chain lipids, such as 17:1 Lyso PG, serve as a common alternative to deuterated standards. These compounds are structurally similar to the endogenous even-chain lipids but are typically absent or present at very low levels in biological samples. While generally providing good quantification, their physicochemical properties can differ slightly from the even-chain analytes, potentially leading to variations in extraction efficiency and ionization response.
A study characterizing a method for lysophosphatidylcholine (B164491) (LPC) quantification using an odd-chain standard reported good linearity with R² values ≥ 0.97.[3] While this demonstrates the viability of odd-chain standards, the slightly lower R² values compared to those typically reported for deuterated standards may suggest a less ideal correction for analytical variability.
| Parameter | Performance of Odd-Chain Lyso-PLs (from a representative study) |
| Linearity (R²) | ≥ 0.97[3] |
| Limit of Detection (LOD) | < 1 µg/mL (for selected LPCs)[3] |
Experimental Protocols
Accurate quantification is underpinned by robust and well-defined experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis for the quantification of Lyso PGs using either a deuterated or an odd-chain internal standard.
Lipid Extraction from Plasma/Serum
This protocol is a widely used method for the extraction of lipids from biological fluids.
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum, add a known amount of the internal standard solution (e.g., this compound or 17:1 Lyso PG in methanol). The amount should be chosen to be within the linear range of the assay.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a cold (-20°C) methyl-tert-butyl ether (MTBE) and methanol (B129727) (MeOH) mixture (3:1, v/v).
-
Vortex vigorously for 1 minute.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/acetonitrile, 1:1, v/v).
LC-MS/MS Analysis
The following provides a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the analysis of Lyso PGs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing over time to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for Lyso PGs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for each Lyso PG species and the internal standard are monitored.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Conclusion
The experimental evidence from validated lipidomics methods strongly supports the superior performance of deuterated internal standards like this compound for the quantification of lysophosphatidylglycerols. The near-identical physicochemical properties to their endogenous counterparts result in more effective correction for analytical variability, leading to excellent linearity (R² > 0.99) and high sensitivity.[1][2]
While odd-chain internal standards offer a viable and more cost-effective alternative, they may not always perfectly mimic the behavior of the target analytes, which can be reflected in slightly reduced, though still acceptable, linearity.[3] For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in their quantitative lipidomics studies, the use of a deuterated internal standard such as this compound is highly recommended. The detailed protocols provided in this guide offer a robust framework for implementing such high-quality analytical methods.
References
A Guide to Inter-Laboratory Comparison of Lipidomics Data Utilizing 19:0 Lyso PG-d5
In the evolving field of lipidomics, the ability to generate reproducible and comparable data across different laboratories is paramount for advancing our understanding of lipids in health and disease. This guide provides a framework for conducting inter-laboratory comparisons of lipidomics data, with a specific focus on the application of the internal standard 19:0 Lyso PG-d5. The use of well-characterized internal standards is critical for normalizing variations that arise during sample preparation and analysis, thereby ensuring data accuracy and reliability.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in quantitative lipidomics.
The Critical Role of Internal Standards in Lipidomics
Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and mass spectrometry analysis.[2] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer, typically through isotopic labeling.[1] It should be added to the sample at the earliest point in the workflow to account for analyte loss during extraction and variability in ionization efficiency.[1] Deuterated standards, such as this compound, are often considered the gold standard as they co-elute closely with their endogenous counterparts in liquid chromatography (LC), helping to correct for matrix effects.[2]
The selection of an appropriate internal standard is a critical decision in designing a quantitative lipidomics experiment.[1] For broad lipid profiling, a mixture of internal standards representing different lipid classes is often employed to ensure comprehensive normalization.[3] The UltimateSPLASH™ ONE internal standard mixture, which includes this compound, is one such commercially available solution designed for this purpose.[4]
Inter-Laboratory Comparison: Key Performance Metrics
A successful inter-laboratory comparison hinges on the robust performance of the analytical workflow. The following table summarizes key performance metrics that should be assessed, along with the expected performance when utilizing a high-quality internal standard like this compound.
| Performance Metric | Description | Expected Performance with this compound | Supporting Evidence |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Excellent, with a wide dynamic range and a linear response across various concentrations. | Deuterated standards are known to exhibit excellent linearity.[1] |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Median intra- and inter-day precision of <15% can be achieved. | A high-throughput quantitative LC-MS/MS approach reported median intra- and inter-day precisions of 8.5% and 10.9%, respectively.[5] |
| Accuracy | The closeness of the mean of a set of results to the actual (true) value. | High accuracy, with measured concentrations in standard reference materials falling within consensus intervals. | Quantitative lipidomic platforms benchmarked against NIST plasma materials have shown concentration ranges in accordance with consensus intervals.[5] |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances. | Minimized, as the deuterated standard co-elutes with the analyte and experiences similar matrix effects.[2] | The use of stable isotope-labeled internal standards is a key strategy to correct for matrix effects.[6] |
| Reproducibility | The ability of a test to be accurately reproduced by a different person, using the same equipment, in the same laboratory. | High, with low coefficients of variation (CVs) for quality control samples. | The use of internal standards significantly reduces the CV% in lipidomics analyses.[3] |
Experimental Protocols
A standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following outlines a typical workflow for quantitative lipidomics using LC-MS/MS.
1. Sample Preparation and Lipid Extraction:
-
Objective: To efficiently extract lipids from the biological matrix while minimizing degradation.
-
Protocol:
-
To a known quantity of sample (e.g., plasma, tissue homogenate, or cell pellet), add a precise amount of the this compound internal standard. The early addition of the standard is crucial.[1]
-
Perform lipid extraction using a well-established method such as the Folch or Bligh-Dyer procedure, or a more modern single-phase extraction.[7][8] For instance, a modified Bligh and Dyer method involves mixing the sample with a chloroform/methanol solution.[7]
-
After phase separation, collect the organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.[7]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Objective: To separate and detect lipid species for identification and quantification.
-
Protocol:
-
Reconstitute the dried lipid extract in an appropriate solvent, such as a mixture of 2-propanol, acetonitrile, and water.
-
Inject the sample onto a reverse-phase C18 column for chromatographic separation.[8]
-
The mobile phase typically consists of a gradient of two solvents, for example, acetonitrile/water and isopropanol/acetonitrile, often with an additive like ammonium (B1175870) formate.
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for data acquisition.[6][8]
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
3. Data Processing and Analysis:
-
Objective: To identify and quantify lipid species and normalize the data using the internal standard.
-
Protocol:
-
Process the raw LC-MS data using software such as XCMS, MS-DIAL, or LipidSearch.[9][10]
-
Identify lipid features by matching the accurate mass and MS/MS fragmentation patterns to lipid databases.[7][9]
-
Quantify the peak area of each identified lipid species and the this compound internal standard.
-
Normalize the peak area of each endogenous lipid to the peak area of this compound to correct for analytical variability.
-
Perform statistical analysis to compare lipid profiles between different experimental groups.[11]
-
Visualizing the Workflow and Key Relationships
Diagram of a Typical Lipidomics Workflow:
Caption: A typical workflow for quantitative lipidomics analysis.
Logical Relationship of Internal Standard Normalization:
Caption: The process of internal standard normalization in lipidomics.
Conclusion
The inter-laboratory comparison of lipidomics data is a complex but necessary endeavor for the standardization and validation of analytical methods. The use of a well-characterized internal standard, such as this compound, is a cornerstone of this process. By adhering to standardized protocols and rigorously evaluating key performance metrics, researchers can generate high-quality, reproducible data that can be confidently compared across different studies and laboratories. This guide provides a foundational framework to assist in the design and execution of such comparisons, ultimately contributing to the advancement of lipidomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 8. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
Performance of 19:0 Lyso PG-d5 Across Mass Spectrometer Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of the internal standard 19:0 Lyso PG-d5 across three common mass spectrometer platforms: Triple Quadrupole (TQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap. The selection of an appropriate mass spectrometry platform is critical for accurate and robust quantification in lipidomics studies. This compound, a deuterated lysophosphatidylglycerol, is a widely used internal standard for the quantification of lysophospholipids.[1][2][3][4][5][6] Its chemical properties and deuterated nature allow for reliable correction of sample preparation and analytical variability.
Executive Summary
The choice of mass spectrometer significantly impacts the analytical performance for this compound and other lipid species.
-
Triple Quadrupole (TQ) mass spectrometers are the gold standard for targeted quantification, offering the highest sensitivity and selectivity through Multiple Reaction Monitoring (MRM). This makes them ideal for studies where the primary goal is to measure the concentration of a predefined list of lipids with high precision and accuracy.
-
Quadrupole Time-of-Flight (QTOF) mass spectrometers provide a balance between quantitative performance and high-resolution accurate mass (HRAM) capabilities. They are well-suited for both targeted and untargeted lipidomics, allowing for the confident identification of unknown lipids while still offering good quantitative performance.
-
Orbitrap mass spectrometers deliver the highest mass resolution and accuracy, which is invaluable for untargeted lipidomics and structural elucidation. While their quantitative performance for targeted analysis is excellent, the acquisition speed for high-resolution scans can be a consideration for high-throughput applications compared to TQs.
Quantitative Performance Comparison
| Performance Metric | Triple Quadrupole (TQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis | Untargeted Analysis & Structural Elucidation |
| Typical Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS/MS (e.g., SWATH/DIA) | Full Scan HRAM, Parallel Reaction Monitoring (PRM) |
| Sensitivity | Highest | High | High |
| Selectivity | Highest (in MRM mode) | High | Very High |
| Linear Dynamic Range | Wide (typically 3-5 orders of magnitude) | Wide | Wide |
| Mass Accuracy | Low Resolution (Unit Mass) | High (typically < 5 ppm) | Highest (typically < 1-3 ppm) |
| Mass Resolution | Low | High | Very High to Ultra-High |
| Precision (CV%) | Excellent (<15%) | Very Good (<20%) | Very Good (<20%) |
| Accuracy (Recovery %) | Excellent (typically 85-115%) | Very Good (typically 80-120%) | Very Good (typically 80-120%) |
Experimental Protocols and Methodologies
The following sections outline typical experimental workflows and platform-specific considerations for the analysis of this compound.
Sample Preparation and Lipid Extraction
A robust and reproducible lipid extraction method is crucial for accurate quantification. A commonly used method is a modified Folch or Bligh-Dyer extraction.
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) to the biological sample (e.g., plasma, cell lysate) before extraction.
-
Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the sample.
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic (lipid-containing) and aqueous layers.
-
Lipid Collection: Carefully collect the lower organic layer.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).
Liquid Chromatography (LC)
A well-designed chromatographic separation is essential to reduce ion suppression and separate isomeric and isobaric lipid species.
-
Column: A C18 or C30 reversed-phase column is commonly used for separating lipids based on their acyl chain length and degree of unsaturation. Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for separation based on the polarity of the lipid headgroup.
-
Mobile Phases: Typically, a gradient of aqueous and organic mobile phases containing additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is used to facilitate ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.
Mass Spectrometry Parameters
Triple Quadrupole (TQ) - Targeted MRM Analysis
This approach is highly specific and sensitive for quantifying this compound. The instrument is set to monitor a specific precursor-to-product ion transition.
-
Ionization Mode: Negative Electrospray Ionization (ESI) is typically used for lysophosphatidylglycerols.
-
Precursor Ion (Q1): The m/z of the deprotonated this compound molecule.
-
Product Ion (Q3): A characteristic fragment ion of this compound, often corresponding to the fatty acid chain. The specific transition would be determined by direct infusion and optimization.
-
Collision Energy (CE): Optimized to maximize the intensity of the product ion.
-
Dwell Time: Set to ensure a sufficient number of data points across the chromatographic peak (e.g., 50-100 ms).
Quadrupole Time-of-Flight (QTOF) - Untargeted and Targeted Analysis
QTOF instruments acquire high-resolution MS and MS/MS data, allowing for both quantification and identification.
-
Ionization Mode: Negative ESI.
-
Acquisition Mode:
-
Targeted MS/MS: The instrument can be set to specifically fragment the precursor ion of this compound, providing high-resolution fragment data for confirmation.
-
Data-Independent Acquisition (DIA - e.g., SWATH): The instrument cycles through predefined m/z windows, fragmenting all ions within that window. This allows for retrospective analysis of the data for this compound and other lipids.
-
-
Collision Energy: A collision energy ramp can be used in DIA to generate a comprehensive fragmentation spectrum.
Orbitrap - High-Resolution Analysis
Orbitrap instruments provide the highest level of mass accuracy and resolution.
-
Ionization Mode: Negative ESI.
-
Acquisition Mode:
-
Full Scan MS: High-resolution full scan data is acquired, and the abundance of this compound is determined from the extracted ion chromatogram of its accurate mass.
-
Parallel Reaction Monitoring (PRM): A targeted approach where the precursor ion of this compound is isolated and fragmented, and the full high-resolution fragment spectrum is acquired. This offers higher selectivity than full scan MS.
-
-
Resolution Setting: Typically set between 70,000 and 140,000, representing a balance between scan speed and mass resolution.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for lipidomics analysis using this compound as an internal standard on different mass spectrometer platforms.
Caption: General lipidomics experimental workflow.
Caption: Triple Quadrupole (MRM) workflow.
Caption: QTOF experimental workflow.
Caption: Orbitrap experimental workflow.
Alternative Internal Standards
While this compound is an excellent internal standard for lysophosphatidylglycerols, other options can be considered depending on the specific needs of the assay.
-
Other Deuterated Lyso PG species: Lyso PG species with different deuterated fatty acyl chains (e.g., 17:0 Lyso PG-d5) can also be used.
-
¹³C-labeled Lipids: Fully or partially ¹³C-labeled lipids are another alternative, offering similar benefits to deuterated standards.
-
Odd-Chain Lipids: Non-deuterated lipids with odd-chain fatty acids (e.g., 17:1 Lyso PG) can be used, as they are typically low in abundance in most biological systems. However, they may not perfectly co-elute with the even-chain analytes of interest and may exhibit different ionization efficiencies.
The performance of these alternatives would need to be validated for the specific platform and matrix being used.
Conclusion
The optimal mass spectrometer platform for the analysis of this compound depends on the overall goals of the lipidomics study. For purely quantitative, high-throughput applications targeting a known set of lysophospholipids, a Triple Quadrupole mass spectrometer is the preferred choice due to its superior sensitivity and selectivity in MRM mode. For studies requiring a balance of quantitative accuracy and the ability to perform untargeted analysis and identify unknown lipids, a QTOF instrument offers a versatile solution. For discovery-driven research where the highest mass accuracy and resolution are paramount for confident structural elucidation and untargeted profiling, an Orbitrap mass spectrometer is the most powerful tool. Regardless of the platform, the use of a high-purity internal standard like this compound is fundamental to achieving accurate and reproducible quantitative results in lipidomics.
References
- 1. benchchem.com [benchchem.com]
- 2. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lcms.cz [lcms.cz]
The Single Point of Failure: Limitations of Using a Single Deuterated Standard Like 19:0 Lyso PG-d5 in Quantitative Lipidomics
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of quantitative mass spectrometry, particularly within the complex field of lipidomics, the use of stable isotope-labeled internal standards (SIL-IS) is a foundational practice.[1] These standards are crucial for correcting variations during sample preparation, chromatography, and ionization, thereby ensuring data accuracy and reliability.[1][2] Deuterated standards, such as 19:0 Lysophosphatidylglycerol-d5 (19:0 Lyso PG-d5), are frequently employed due to their cost-effectiveness and accessibility. However, relying on a single deuterated standard for an entire class of lipids introduces significant limitations that can compromise the integrity of quantitative data. This guide provides an objective comparison of using a single deuterated standard against more robust approaches, supported by experimental principles.
The Pitfalls of a Singular Approach: Key Limitations
The core assumption when using a SIL-IS is that it behaves identically to the endogenous analyte of interest.[1] While this is theoretically sound, the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can challenge this assumption, leading to several analytical inaccuracies.
1. The Deuterium Isotope Effect and Chromatographic Shift:
The substitution of hydrogen with the heavier deuterium isotope can alter a molecule's properties, a phenomenon known as the "deuterium isotope effect."[1] This can manifest as a slight difference in retention time during liquid chromatography (LC), causing the deuterated standard to elute separately from the native analyte.[1][3] Even a minor shift can be problematic, as the analyte and the internal standard may experience different degrees of matrix effects, especially in complex biological samples where ion suppression or enhancement is variable across the chromatographic run.[1][4]
2. Inadequate Correction for Matrix Effects:
Matrix effects, the suppression or enhancement of an analyte's ionization due to co-eluting compounds, are a major obstacle in LC-MS-based lipidomics.[5][6] Phospholipids are themselves significant contributors to these effects. A single internal standard like this compound, representing only one fatty acyl chain structure, cannot adequately model the ionization behavior of the entire Lyso PG class. Endogenous Lyso PGs consist of a variety of fatty acyl chains (e.g., 16:0, 18:1, 20:4), each with unique chromatographic and ionization characteristics. The matrix effect experienced by an early-eluting saturated Lyso PG may be substantially different from that affecting a late-eluting polyunsaturated Lyso PG.
3. Altered Fragmentation Patterns and Instability:
The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in tandem mass spectrometry (MS/MS).[1] If the multiple reaction monitoring (MRM) transition selected for the internal standard is not perfectly analogous to that of the analyte, it can introduce a quantification bias. Furthermore, deuterated standards can be prone to instability, leading to the loss or exchange of deuterium atoms for hydrogen.[1][3] This can artificially inflate the measured concentration of the native analyte.[1]
A Comparative Look at Internal Standard Strategies
To overcome these limitations, more comprehensive internal standard strategies are recommended. The choice of strategy significantly impacts data quality and reliability.
| Internal Standard Strategy | Principle | Advantages | Disadvantages |
| Single Deuterated Standard (e.g., this compound) | A single deuterated lipid is used to quantify an entire class of lipids. | Lower cost, simple to implement. | Prone to inaccuracies from chromatographic shifts, inadequate matrix effect correction, and potential instability.[1][3] Does not represent the diversity of the lipid class.[7] |
| Multi-Internal Standard (Class-Specific) | A mixture of internal standards representing the structural diversity (e.g., different chain lengths and saturations) of a lipid class.[8][9] | Provides more accurate correction for variations in extraction, chromatography, and ionization across the entire lipid class.[7][10] | Higher cost, more complex to prepare and validate. |
| ¹³C-Labeled Internal Standards | Analytes with some carbon atoms replaced by ¹³C. | Minimal to no chromatographic shift, as physicochemical properties are nearly identical to the native analyte.[3][11] More stable and less prone to isotopic exchange.[3] | Significantly higher cost and more complex synthesis. |
| Odd-Chain/Non-Endogenous Standards | A lipid with a structure not naturally abundant in the biological system (e.g., 17:0 Lyso PG). | Avoids interference from endogenous lipids and can correct for extraction efficiency.[7] | Does not perfectly mimic the chromatographic and ionization behavior of endogenous even-chain lipids; susceptible to differential matrix effects.[7] |
Visualizing the Analytical Challenges and Workflows
To better understand these concepts, the following diagrams illustrate the impact of chromatographic shifts and compare analytical workflows.
Caption: Impact of chromatographic shift on matrix effect exposure.
Caption: Comparison of single vs. multi-internal standard workflows.
Experimental Protocols
Protocol 1: Assessing Matrix Effects via Post-Extraction Spike
This method quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Analyte of interest spiked into a clean solvent.
-
Set B (Blank Matrix): An extracted blank matrix sample (a sample of the same type, e.g., plasma, that does not contain the analyte).
-
Set C (Post-Spike Matrix): The extracted blank matrix from Set B is spiked with the analyte to the same final concentration as Set A.[5]
-
-
Analysis: Analyze all three sets by LC-MS.
-
Calculation: The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Evaluating Chromatographic Shift
This protocol helps visualize differences in retention time between an analyte and its deuterated standard.
-
Sample Preparation: Prepare a solution containing both the native Lyso PG standard (e.g., 18:1 Lyso PG) and the deuterated internal standard (e.g., this compound) in a clean solvent.
-
LC-MS Analysis: Inject the mixture onto the LC-MS system and acquire data using high-resolution mass spectrometry to clearly distinguish the two compounds.
-
Data Analysis: Extract the ion chromatograms for both the native and the deuterated standard. Overlay the chromatograms to visually inspect and quantify any difference in the retention time at the peak apex. A significant and reproducible difference indicates a deuterium isotope effect.
Conclusion and Recommendations
While the use of a single deuterated internal standard like this compound is a common and cost-effective practice, it is fraught with limitations that can lead to significant quantitative inaccuracies. The potential for chromatographic shifts, inadequate correction for class-wide matrix effects, and standard instability can compromise data reliability.
For researchers, scientists, and drug development professionals requiring high-quality, accurate quantitative lipidomics data, the following recommendations are made:
-
Employ a Multi-Internal Standard Approach: For comprehensive lipidomics profiling, the use of a class-specific internal standard mixture (e.g., containing a range of saturated and unsaturated Lyso PG standards) is highly recommended.[8][9][10] This approach provides a more accurate correction across the entire lipid class.
-
Consider ¹³C-Labeled Standards: When the highest level of accuracy is required for a specific analyte and budget allows, a ¹³C-labeled internal standard is the superior choice due to its near-identical behavior to the endogenous compound.[3]
-
Thorough Method Validation: Regardless of the strategy chosen, it is imperative to thoroughly validate the method by assessing matrix effects, linearity, and the co-elution of internal standards with their corresponding analytes.
Ultimately, the investment in a more robust internal standard strategy is an investment in the accuracy, reproducibility, and long-term value of the scientific data generated.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 19:0 Lyso PG-d5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 19:0 Lyso PG-d5, a deuterated lysophosphatidylglycerol (B1238068) used in lipidomics research. Adherence to these protocols is critical due to the chemical's hazardous properties.
This compound is classified as a hazardous substance, exhibiting characteristics of a flammable liquid and toxicity. As such, it must be disposed of as hazardous waste through an approved institutional or commercial waste disposal program. Under no circumstances should this chemical be discarded down the drain or in regular trash.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. Key hazard classifications are summarized in the table below.
| Hazard Class | GHS Pictogram | Description |
| Flammable Liquids | Flame | The substance has a low flash point and can easily ignite. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | The substance can cause severe health effects or death if ingested, inhaled, or in contact with skin. |
| Health Hazard | Health Hazard | The substance may cause or is suspected of causing serious health effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
Flame-retardant laboratory coat
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, chemically compatible waste container for the collection of this compound and materials contaminated with it. The container should be made of glass or a compatible plastic and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (flammable, toxic).
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents. It is best practice to collect it in a container designated for non-halogenated flammable organic waste.
-
Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, wipes, and gloves, must also be disposed of in the designated hazardous waste container.
3. Storage of Waste:
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, such as open flames or hot plates.
-
Secondary Containment: It is highly recommended to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.
4. Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.
-
Do Not Accumulate Excessive Waste: Arrange for the disposal of the waste container when it is full or on a regular basis to prevent the accumulation of large quantities of hazardous waste in the laboratory.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific safety and disposal guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
